Berbamine dihydrochloride
Description
Natural Origin and Botanical Sources
Berbamine (B205283) is a natural product derived from various plant species. acs.org It is prominently found in plants belonging to the Berberidaceae family, particularly within the Berberis genus. acs.org Specific species identified as sources of berbamine include Berberis amurensis, Berberis aristata, Berberis julianae, Berberis poiretii, and Berberis thunbergii. acs.orgwikipedia.orgfda.govresearchgate.netmedchemexpress.com Research has also isolated berbamine from other plants such as Phellodendron amurense and Cocculus orbiculatus. wikipedia.orgird.fr
The concentration of berbamine can vary among different species and even within different tissues of the same plant. For instance, a comparative analysis of the leaf tissues of three Berberis species revealed that B. thunbergii contained the highest concentration of berbamine. medchemexpress.com
Table 1: Berbamine Content in Leaf Tissue of Select Berberis Species
| Botanical Source | Average Berbamine Content (μg/g of leaf tissue) |
| Berberis thunbergii | 421.6 ± 27.1 |
| Berberis amurensis | 314.3 ± 43.8 |
| Berberis koreana | 85.8 ± 4.8 |
| Data sourced from a 2022 study published in MDPI. medchemexpress.com |
Classification as a Bisbenzylisoquinoline Alkaloid
Berbamine is chemically classified as a bisbenzylisoquinoline alkaloid. fda.gov This classification denotes a specific and complex molecular structure. The bisbenzylisoquinoline alkaloids are a large and diverse group of natural products, considered the most significant subgroup within the isoquinoline (B145761) alkaloids. acs.org
The fundamental structure of these compounds consists of two benzyl-tetrahydroquinoline units. These two units are linked together, typically by ether bridges, although carbon-carbon bonds can also be present. The way these units are connected—whether "head-to-head," "tail-to-tail," or "head-to-tail"—further categorizes the numerous known bisbenzylisoquinoline alkaloids. Berbamine itself is a notable example within this extensive chemical family. acs.org
Detailed Research Findings
Berbamine dihydrochloride (B599025) has been the subject of numerous scientific investigations to determine its biological activities at a cellular level. Research has particularly focused on its effects on various cancer cell lines. These studies often quantify the compound's potency by determining its half-maximal inhibitory concentration (IC50), which measures how much of the substance is needed to inhibit a specific biological process by 50%.
Studies have shown that berbamine can inhibit the growth of various cancer cells, including those of the lung, liver, and blood. wikipedia.org For example, in A549 lung cancer cells, berbamine demonstrated an IC50 value of 8.3 ± 1.3 μM after 72 hours of treatment. In liver cancer cells (HepG2), an IC50 of 34.5 µM was recorded. The compound has also shown potent activity against myeloma (KM3) cells, with IC50 values decreasing over time, from 8.17 μg/mL at 24 hours to 3.84 μg/mL at 72 hours. wikipedia.org It is noteworthy that a significantly higher concentration (IC50 of 185.20 μg/mL) was required to inhibit normal hematopoietic cells, suggesting a degree of selectivity for cancer cells. wikipedia.org
Table 2: In Vitro Anticancer Activity of Berbamine (IC50 Values)
| Cell Line | Cancer Type | IC50 Value | Treatment Duration |
| A549 | Lung Cancer | 8.3 ± 1.3 μM | 72 hours |
| PC9 | Lung Cancer | 16.8 ± 0.9 μM | 72 hours |
| HepG2 | Liver Cancer | 34.5 µM | Not Specified |
| KU812 | Leukemia | 5.83 μg/ml | 24 hours |
| KM3 | Myeloma | 8.17 μg/mL | 24 hours |
| KM3 | Myeloma | 5.09 μg/mL | 48 hours |
| KM3 | Myeloma | 3.84 μg/mL | 72 hours |
| HT-29 | Colon Cancer | 3 to 100 µM | Not Specified |
| This table compiles data from multiple research sources. wikipedia.orgresearchgate.net |
The mechanisms underlying these observations are an active area of research. Studies suggest that berbamine's effects are mediated through the modulation of several key cellular signaling pathways. One of the prominent mechanisms reported is the induction of apoptosis, or programmed cell death, in cancer cells. This process is often linked to the inhibition of specific signaling pathways that cancer cells rely on for survival and proliferation.
Research has identified that berbamine can act as an inhibitor of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway. wikipedia.org The inhibition of NF-κB is significant as this pathway is crucial for inflammation and cell survival and is often overactive in cancer. Furthermore, berbamine has been identified as an inhibitor of Ca²⁺/calmodulin-dependent protein kinase II (CaMKII). By targeting CaMKII, berbamine can interfere with multiple signaling networks that promote cancer cell growth.
Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
(1S,14R)-20,21,25-trimethoxy-15,30-dimethyl-7,23-dioxa-15,30-diazaheptacyclo[22.6.2.23,6.18,12.114,18.027,31.022,33]hexatriaconta-3(36),4,6(35),8,10,12(34),18,20,22(33),24,26,31-dodecaen-9-ol;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C37H40N2O6.ClH/c1-38-14-12-24-19-32(41-3)33-21-27(24)28(38)16-22-6-9-26(10-7-22)44-31-18-23(8-11-30(31)40)17-29-35-25(13-15-39(29)2)20-34(42-4)36(43-5)37(35)45-33;/h6-11,18-21,28-29,40H,12-17H2,1-5H3;1H/t28-,29+;/m0./s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SFPGJACKHKXGBH-QBYKQQEBSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC2=CC(=C3C=C2C1CC4=CC=C(C=C4)OC5=C(C=CC(=C5)CC6C7=C(O3)C(=C(C=C7CCN6C)OC)OC)O)OC.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1CCC2=CC(=C3C=C2[C@@H]1CC4=CC=C(C=C4)OC5=C(C=CC(=C5)C[C@@H]6C7=C(O3)C(=C(C=C7CCN6C)OC)OC)O)OC.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C37H41ClN2O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
645.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6078-17-7, 69475-26-9 | |
| Record name | 16H-1,24:6,9-Dietheno-11,15-metheno-2H-pyrido[2′,3′:17,18][1,11]dioxacycloeicosino[2,3,4-ij]isoquinolin-12-ol, 3,4,4a,5,16a,17,18,19-octahydro-21,22,26-trimethoxy-4,17-dimethyl-, hydrochloride (1:2), (4aS,16aR)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=6078-17-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Berbamine monohydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0069475269 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Berbamine dihydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | BERBAMINE MONOHYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2FAW2F3Q2Z | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthetic Chemistry and Structural Modifications
Synthesis of Berbamine (B205283) Dihydrochloride (B599025)
Berbamine is a naturally occurring alkaloid that can be extracted from various plants of the Berberis species. lookchem.com However, for large-scale production and to ensure purity, chemical synthesis is often employed. The synthesis of berbamine itself is a complex, multi-step process.
The conversion of berbamine base to its dihydrochloride salt is a standard acid-base reaction aimed at improving the compound's solubility in aqueous solutions. lookchem.com While specific, detailed laboratory protocols for this conversion are not extensively published in readily available literature, the general procedure involves dissolving the berbamine base in a suitable organic solvent. An appropriate amount of hydrochloric acid (HCl), typically dissolved in a solvent like ethanol (B145695) or isopropanol, is then added to the solution. The berbamine dihydrochloride salt precipitates out of the solution and can then be isolated by filtration, washed with a cold solvent to remove any unreacted starting materials, and dried. The stoichiometry of the reaction is crucial to ensure the formation of the dihydrochloride salt.
Design and Preparation of Berbamine Derivatives
The core structure of berbamine presents several reactive sites that are amenable to chemical modification. The phenolic hydroxyl group is a particularly attractive target for derivatization. google.com Researchers have explored various synthetic strategies to create libraries of berbamine derivatives with the aim of elucidating structure-activity relationships.
Heterocyclic Amino Derivatives
The introduction of heterocyclic amino moieties to the berbamine scaffold has been a key area of investigation. Patents describe the synthesis of a range of these derivatives. mun.cagoogleapis.com A common synthetic route involves the initial alkylation of the phenolic hydroxyl group of berbamine with a bifunctional linker, such as a haloalkylamine. This is followed by the reaction of the terminal amine with a suitable heterocyclic compound.
For instance, a general method for preparing these derivatives involves dissolving this compound in a solvent like N,N-dimethylformamide (DMF). googleapis.com The reaction is then carried out by adding a base to deprotonate the phenolic hydroxyl group, followed by the addition of a linker containing a reactive group and a protected amine. After deprotection, the resulting amino-functionalized berbamine can be reacted with a variety of heterocyclic compounds to yield the final products. googleapis.com
A notable approach involves an aza-Friedel–Crafts reaction for the ortho-aminoalkylation of berbamine's phenolic motif. This method allows for the synthesis of analogs with modifications at the C-5 position, complementing the more common modifications at the phenolic oxygen. nih.gov
| Derivative Type | General Synthetic Method | Key Reagents |
| Heterocyclic Amino Derivatives | Alkylation of phenolic hydroxyl followed by reaction with a heterocycle. | Berbamine, haloalkylamine, heterocyclic compound, base. |
| Aza-Friedel–Crafts Reaction | Ortho-aminoalkylation of the phenolic motif. | Berbamine, suitable aminoalkylating agent. |
Amide Derivatives
The synthesis of berbamine amide derivatives typically involves a two-step process. researchgate.net First, an amine-containing linker is attached to the phenolic hydroxyl group of berbamine. This can be achieved by reacting berbamine with a suitable haloalkylamine. The terminal amine of this linker is then acylated by reacting it with a variety of carboxylic acids or their activated derivatives (e.g., acid chlorides). researchgate.net
Common coupling agents used for the amide bond formation include 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDCI) in the presence of a catalyst like 4-dimethylaminopyridine (B28879) (DMAP). researchgate.net The reaction is typically carried out in an aprotic solvent such as DMF. The resulting amide derivatives can be purified using standard chromatographic techniques. researchgate.net
| Derivative Type | General Synthetic Method | Key Reagents |
| Amide Derivatives | Alkylation with a haloalkylamine followed by acylation. | Berbamine, haloalkylamine, carboxylic acid (or acid chloride), coupling agents (e.g., EDCI, DMAP). |
Ester Derivatives
Ester derivatives of berbamine are primarily synthesized through the esterification of the phenolic hydroxyl group. A widely used method is the Steglich esterification, which involves reacting berbamine with a carboxylic acid in the presence of a coupling agent like N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). google.com This reaction is typically performed in an anhydrous aprotic solvent.
Alternatively, esterification can be achieved by reacting berbamine with an acid chloride in the presence of a base to neutralize the HCl byproduct. researchgate.net The choice of the carboxylic acid or acid chloride allows for the introduction of a wide variety of functional groups, enabling a systematic exploration of structure-activity relationships.
| Derivative Type | General Synthetic Method | Key Reagents |
| Ester Derivatives | Steglich esterification or reaction with an acid chloride. | Berbamine, carboxylic acid, DCC, DMAP (for Steglich); Berbamine, acid chloride, base. |
Structure-Activity Relationship Studies of Berbamine Derivatives
The synthesis of various berbamine derivatives has been instrumental in understanding the relationship between their chemical structure and biological activity.
Studies on heterocyclic amino derivatives have shown that the nature of the heterocyclic ring and the length of the linker can significantly influence their properties. For example, certain heterocyclic amino berbamine derivatives have demonstrated potent antitumor activities. mun.cagoogleapis.com
For amide derivatives , research has indicated that the substituent on the amide nitrogen plays a crucial role in determining biological activity. The introduction of different aryl or alkyl groups can modulate the compound's potency. researchgate.net
In the case of ester derivatives , structure-activity relationship studies have revealed that modifications at the phenolic hydroxyl group can lead to compounds with enhanced biological profiles compared to the parent berbamine molecule. For instance, acylated berbamine analogs have been shown to exhibit interesting biological activities. google.com A study on various berbamine derivatives found that substitutions at the OH and C-5 positions enhanced cytotoxic activity against certain cancer cell lines. nih.gov
The general consensus from these studies is that the bisbenzylisoquinoline scaffold of berbamine is a valuable template for the design of new chemical entities. The modifications at the phenolic hydroxyl group, either through the introduction of heterocyclic amino, amide, or ester functionalities, provide a powerful tool for fine-tuning the pharmacological properties of the parent compound.
Molecular and Cellular Mechanisms of Action
Modulation of Signal Transduction Pathways
Berbamine (B205283) dihydrochloride (B599025) exerts its cellular effects by intervening in several critical signal transduction pathways that are often dysregulated in disease states. Its ability to modulate these pathways underscores its potential as a multi-targeting agent. The compound is known to inhibit the Nuclear Factor Kappa B (NF-κB) and Janus Kinase/Signal Transducers and Activators of Transcription (JAK/STAT) signaling cascades, interfere with Bcr-Abl tyrosine kinase activity, and target Calcium/Calmodulin-Dependent Protein Kinase II (CaMKII).
Bcr-Abl Tyrosine Kinase Inhibition
Berbamine has been identified as a novel inhibitor of the Bcr-Abl fusion gene. selleck.co.jpselleckchem.comnih.gov The Bcr-Abl oncoprotein is a constitutively active tyrosine kinase that is a hallmark of chronic myelogenous leukemia (CML). nih.govwikipedia.org Berbamine has demonstrated the ability to selectively induce cell death in both Gleevec-sensitive and Gleevec-resistant Bcr-Abl positive CML cells. nih.gov
The primary mechanism of this action is the downregulation of the p210Bcr-Abl oncoprotein level. nih.gov This reduction in the key pathogenic driver of CML leads to the induction of apoptosis through a caspase-3-dependent pathway. nih.gov A derivative of berbamine, 4-chlorobenzoyl berbamine (BBD9), has also been shown to lower the expression of p210BCR-ABL in imatinib-resistant cells. researchgate.net This suggests that berbamine and its analogues could be effective in overcoming resistance to standard tyrosine kinase inhibitors. nih.govnih.gov
Calcium/Calmodulin-Dependent Protein Kinase II (CaMKII) Targeting
Berbamine is a potent inhibitor of Calcium/Calmodulin-Dependent Protein Kinase II (CaMKII). selleck.co.jpnih.govnih.gov It has been shown to bind to the ATP-binding pocket of the CaMKIIγ isoform, thereby inhibiting its phosphorylation and activity. mdpi.com This interaction is a key mechanism behind berbamine's effects on cancer cell proliferation and survival. nih.govnih.gov
Studies in liver cancer have shown that CAMKII is often hyperphosphorylated in tumor tissues compared to adjacent non-tumorous tissues. nih.gov Berbamine and its derivative, bbd24, potently suppress liver cancer cell proliferation and induce cell death by targeting CaMKII. nih.govnih.gov The inhibition of CaMKII by berbamine has been shown to recapitulate the effects of chemically or shRNA-mediated knockdown of the kinase. nih.gov Conversely, overexpression of CaMKII can increase the resistance of cancer cells to berbamine treatment. nih.govresearchgate.net This evidence strongly supports CaMKII as a direct and critical target of berbamine. mdpi.comnih.govnih.gov
Table 2: Research Findings on Berbamine's Effect on CaMKII
| Finding | Model System | Reference |
|---|---|---|
| Berbamine and its derivative bbd24 potently suppress liver cancer cell proliferation by targeting CaMKII. | Liver Cancer Cells | nih.gov |
| Berbamine inhibits CaMKIIγ phosphorylation. | Leukemia and Glioblastoma Cells | mdpi.com |
| Overexpression of CaMKII increases resistance of liver cancer cells to berbamine. | Liver Cancer Cells | nih.gov |
Janus Kinase/Signal Transducers and Activators of Transcription (JAK/STAT) Signaling Pathway Regulation
Berbamine and its derivatives have been shown to inhibit the JAK/STAT signaling pathway, which plays a crucial role in tumorigenesis. scienceopen.comnih.gov The mechanism involves the direct inhibition of JAK2 autophosphorylation. mdpi.comscienceopen.com Specifically, a berbamine derivative, BBMD3, was found to inhibit the autophosphorylation of JAK2 kinase at Tyr1007/1008 sites in human melanoma cells. scienceopen.com
Following the inhibition of JAK2, berbamine blocks the constitutive activation of the downstream signaling molecule STAT3. scienceopen.comnih.gov This blockade prevents the phosphorylation of STAT3 and its translocation to the nucleus, thereby down-regulating the expression of STAT3 target proteins, such as Mcl-1 and Bcl-xL, which are associated with promoting cell survival and apoptosis resistance. mdpi.comscienceopen.comresearchgate.net
In addition to inhibiting the JAK2/STAT3 axis, berbamine demonstrates a novel immunomodulatory effect through the selective downregulation of STAT4. nih.gov This effect is particularly relevant in the context of autoimmune conditions. nih.gov
The mechanism for this selective action involves the proteasomal degradation of STAT4. nih.gov Berbamine treatment has been found to up-regulate SLIM, a ubiquitin E3 ligase that specifically targets STAT4. nih.gov By promoting the ubiquitination of STAT4, berbamine facilitates its degradation by the proteasome. This leads to a marked decrease in IFN-γ production in CD4+ T cells, a key cytokine in certain autoimmune responses. nih.gov This selective targeting of STAT4, without significantly affecting other STAT proteins, represents a unique aspect of berbamine's mechanism of action. nih.gov
Impact on Interferon-Gamma (IFN-γ) Production and Action
Research on the direct effects of Berbamine dihydrochloride on interferon-gamma (IFN-γ) is an emerging area. However, studies involving the closely related isoquinoline (B145761) alkaloid, berberine (B55584), provide insights into potential mechanisms. IFN-γ is a cytokine crucial for both innate and adaptive immunity, with complex roles in cancer progression and immune escape nih.govcaymanchem.com.
In certain contexts, IFN-γ can inadvertently promote tumor immune escape by upregulating the expression of programmed cell death-ligand 1 (PD-L1) on cancer cells nih.gov. Studies have shown that berberine can inhibit the secretion of IFN-γ from natural killer (NK) cells when co-cultured with hepatocellular carcinoma (HCC) cells. This reduction in IFN-γ subsequently suppresses the expression of PD-L1 on the HCC cells, thereby enhancing the cytotoxic, anti-tumor activity of the NK cells nih.gov. Furthermore, in experimental models of ulcerative colitis, berberine has been observed to inhibit the IFN-γ signaling pathway, which is heavily implicated in the inflammatory process nih.gov. These findings suggest that alkaloids of this class may modulate immune responses by interfering with IFN-γ production and signaling, although further research is required to delineate the specific actions of this compound itself.
Mitogen-Activated Protein Kinase (MAPK) Signaling Pathway Modulation
The Mitogen-Activated Protein Kinase (MAPK) signaling pathways are central to the regulation of cellular processes such as proliferation, differentiation, and apoptosis nih.govd-nb.info. Berbamine has been shown to exert complex, context-dependent effects on this network, which includes the key cascades of p38 MAPK, extracellular-signal regulated kinase (ERK), and c-Jun N-terminal kinase (JNK).
In some cancer models, berbamine appears to activate specific MAPK pathways to induce anti-tumor effects. For instance, in human colon cancer cells, berbamine treatment leads to the induction of autophagy and apoptosis by activating the MEK/ERK pathway mdpi.com. Similarly, another related compound, berberine, was found to activate the MAPK/JNK signal transduction pathway in osteosarcoma cells researchgate.net. In contrast, studies on gastric cancer cells treated with berberine hydrochloride demonstrated an inactivation of p38 MAPK, ERK1/2, and JNK, which contributed to a decrease in cell proliferation and tumorigenesis nih.gov. This suggests that the modulatory action of berbamine on the MAPK pathways is highly dependent on the specific cellular context and cancer type.
Table 1: Effects of Berbamine and Related Alkaloids on MAPK Signaling Pathways
| Compound | Cell Type | Pathway Component | Observed Effect | Outcome | Reference |
|---|---|---|---|---|---|
| Berbamine | Human Colon Cancer | MEK/ERK | Activation | Induction of autophagy and apoptosis | mdpi.com |
| Berbamine | Hepatocellular Carcinoma | p38-MAPK, EGFR-ERK | Activation | Not specified | mdpi.com |
| Berberine HCl | Gastric Cancer (MGC 803) | p38 MAPK, ERK1/2, JNK | Inactivation | Decreased proliferation | nih.gov |
| Berberine | Osteosarcoma (MG-63) | MAPK/JNK | Activation | Inhibition of tumor growth | researchgate.net |
Phosphoinositide 3-Kinase/Akt/Mammalian Target of Rapamycin (PI3K/Akt/mTOR) Pathway Inhibition
The PI3K/Akt/mTOR pathway is a critical intracellular signaling cascade that promotes cell survival, growth, and proliferation; its aberrant activation is a common feature in many cancers nih.govnih.gov. This compound has been identified as an inhibitor of this pathway.
Reactive Oxygen Species (ROS)/NF-κB Signaling Pathway Interactions
Berbamine has been shown to modulate the intricate relationship between reactive oxygen species (ROS) and the nuclear factor-kappa B (NF-κB) signaling pathway to induce anti-tumor effects. In normal physiological conditions, NF-κB plays a role in cell survival, but in cancer, its constitutive activation promotes proliferation and suppresses apoptosis.
Studies in both bladder and prostate cancer cells have revealed that berbamine exerts its effects by modulating the ROS/NF-κB axis nih.govnih.goveurekaselect.com. The mechanism involves an increase in intracellular ROS levels, which occurs through the downregulation of key antioxidative genes such as Nrf2, HO-1, SOD2, and GPX-1 nih.gov. The resulting accumulation of ROS negatively regulates the NF-κB pathway, leading to a decrease in the expression and phosphorylation of key components like p65 and p-IκBα nih.gov. This inhibition of NF-κB signaling, coupled with the direct cellular stress from ROS accumulation, triggers the intrinsic apoptotic pathway nih.govnih.gov.
p53 Activation
The tumor suppressor protein p53 is a critical regulator of the cell cycle and apoptosis, often referred to as the "guardian of the genome." Its activity is tightly controlled, primarily through its interaction with the murine double minute 2 (MDM2) protein, which targets p53 for degradation.
Berbamine has been shown to activate p53-mediated apoptotic pathways. It achieves this by disrupting the inhibitory p53-MDM2 interaction mdpi.comresearchgate.net. In lung cancer cells, treatment with berbamine was found to relieve the MDM2-mediated inhibition of p53 mdpi.comresearchgate.netnih.gov. Similarly, in hepatocellular carcinoma cells, berbamine treatment led to a significant increase in p53 expression nih.gov. The resulting stabilization and activation of p53 allow it to upregulate pro-apoptotic genes, such as Bax, and trigger the mitochondrial signaling pathway of apoptosis nih.gov.
Bcl-2 Family Protein Modulation
The Bcl-2 family of proteins consists of both anti-apoptotic (e.g., Bcl-2, Bcl-XL) and pro-apoptotic (e.g., Bax, Bak) members, which collectively act as key regulators of the intrinsic apoptotic pathway nih.gov. The ratio of these opposing proteins is a critical determinant of a cell's fate.
Berbamine has been demonstrated to shift this balance in favor of apoptosis. In various cancer cell lines, including imatinib-resistant leukemia and hepatocellular carcinoma, berbamine treatment leads to the downregulation of anti-apoptotic proteins Bcl-2 and Bcl-XL mdpi.comnih.govnih.gov. Concurrently, it increases the expression of the pro-apoptotic protein Bax mdpi.comnih.gov. This modulation increases the Bax/Bcl-2 ratio, a key event that promotes the release of cytochrome c from the mitochondria and subsequent activation of caspases, ultimately leading to programmed cell death nih.govnih.govresearchgate.net.
Table 2: Modulation of Bcl-2 Family Proteins by Berbamine
| Cell Type | Anti-Apoptotic Protein | Effect | Pro-Apoptotic Protein | Effect | Outcome | Reference |
|---|---|---|---|---|---|---|
| Imatinib-resistant K562 leukemia cells | Bcl-2, Bcl-XL | Downregulated | Bax | Upregulated | Increased apoptosis | mdpi.comnih.gov |
| SMMC-7721 hepatocellular carcinoma cells | Bcl-2 | Decreased | Bax | Increased | Increased apoptosis | nih.gov |
| Bladder cancer cells | Bcl-2 | Not specified | Bax | Not specified | Increased Bax/Bcl-2 ratio | nih.gov |
| Lung cancer cells | Bcl-2 | Not specified | Bax | Not specified | Altered Bcl-2/Bax ratio | nih.gov |
Multi-Drug Resistance Protein 1 (MDR-1) mRNA and P-glycoprotein (P-gp) Regulation
A significant challenge in cancer therapy is the development of multi-drug resistance (MDR), which is often mediated by the overexpression of ATP-binding cassette (ABC) transporters like P-glycoprotein (P-gp) nih.gov. P-gp, encoded by the MDR1 (or ABCB1) gene, functions as an efflux pump that actively removes chemotherapeutic drugs from cancer cells, reducing their efficacy researchgate.netnih.gov.
Berbamine has shown potential in overcoming this form of resistance. Studies have demonstrated that berbamine can down-regulate the expression of MDR1 mRNA frontierspartnerships.org. This reduction in gene transcription leads to decreased levels of the P-gp protein. In human leukemic and breast cancer cell lines, this effect resulted in a higher intracellular accumulation of chemotherapeutic agents like adriamycin, thereby modulating and partially reversing multi-drug resistance frontierspartnerships.org.
Wnt/β-catenin Pathway Influence
Berbamine has been demonstrated to inhibit the Wnt/β-catenin signaling pathway, a crucial pathway in cell proliferation and differentiation. In studies involving ovarian cancer cells, treatment with berbamine led to a marked inhibition of this pathway. nih.gov The mechanism of this inhibition involves the reduction of β-catenin protein levels within the tumor tissues. nih.gov Quantitative real-time PCR and western blot analyses have confirmed that berbamine treatment effectively suppresses the Wnt/β-catenin signaling cascade in these cells. nih.gov The anti-proliferative and pro-apoptotic effects of berbamine in ovarian cancer are, at least in part, attributed to this inhibition. nih.gov
Table 1: Effect of Berbamine on Wnt/β-catenin Pathway Components in Ovarian Cancer Cells
| Component/Process | Observed Effect of Berbamine | Reference |
| Wnt/β-catenin Signaling | Inhibition | nih.gov |
| β-catenin Protein Level | Reduction | nih.gov |
| Cell Viability & Invasion | Suppression (partially reversible by LiCl, a Wnt activator) | nih.gov |
| Apoptosis | Induction | nih.gov |
Forkhead Box Protein O1 (FOXO1) Pathway Influence
Current scientific literature does not provide direct evidence detailing the specific influence of this compound on the Forkhead Box Protein O1 (FOXO1) signaling pathway. While related compounds have been studied in the context of other FOXO proteins, dedicated research on the interaction between this compound and FOXO1 is not available.
Calcium Homeostasis and Ion Channel Modulation
This compound significantly impacts cellular calcium homeostasis, primarily through its action as a calcium channel blocker.
Interference with Calcium Ion Channels
Berbamine interferes with the function of calcium ion channels. nih.gov Its effects are comparable to those of verapamil, a known calcium channel blocker. nih.gov Studies have shown that berbamine can attenuate the increase in intracellular calcium concentration induced by potassium chloride (KCl). nih.gov Since KCl-induced calcium influx is mediated by the depolarization of the cell membrane and subsequent opening of voltage-dependent calcium channels, this suggests that berbamine directly or indirectly inhibits these channels.
Regulation of Intracellular Calcium Levels
Berbamine plays a role in regulating intracellular calcium levels, particularly in response to cellular stimuli. While pretreatment with berbamine does not affect the resting intracellular calcium concentration, it significantly attenuates the rise in calcium levels induced by agonists such as norepinephrine (B1679862) and calcimycin (B1668216) when extracellular calcium is present. nih.gov However, in the absence of extracellular calcium, berbamine does not inhibit the mobilization of calcium from intracellular stores. nih.gov This indicates that the primary mechanism of berbamine in regulating intracellular calcium is through the inhibition of calcium influx from the extracellular environment, rather than preventing its release from organelles like the endoplasmic reticulum. nih.gov
Autophagy Pathway Disruption
This compound has been identified as a potent inhibitor of the late stage of autophagy. nih.govnih.gov Autophagy is a cellular process for degrading and recycling cellular components. Berbamine's intervention in this pathway is characterized by several key molecular events.
Treatment of cells with berbamine hydrochloride leads to an accumulation of autophagosomes, which is marked by the upregulation of the protein LC3-II. nih.gov Concurrently, there is an increased level of the p62 protein, an autophagy substrate that is normally degraded in functional autophagy. nih.gov The accumulation of both LC3-II and p62 is a strong indicator that the autophagic flux is blocked at its final, degradative stage. nih.gov
The underlying mechanism for this disruption is the impairment of lysosomal function. Berbamine hydrochloride inhibits the proper acidification of lysosomes. nih.govciteab.com This prevents the fusion of autophagosomes with lysosomes to form autolysosomes, or it renders the resulting autolysosomes non-functional, thereby halting the degradation of their contents. citeab.comconsensus.app
Table 2: Effects of this compound on Autophagy Markers
| Autophagy Marker/Process | Observed Effect of this compound | Mechanism | Reference |
| Autophagic Flux | Inhibition at late stage | Disruption of lysosomal degradation | nih.govnih.gov |
| Autophagosomes | Accumulation | Blockade of degradation pathway | nih.gov |
| LC3-II Levels | Upregulation | Accumulation of autophagosomes | nih.gov |
| p62 Levels | Increased | Inhibition of autophagic degradation | nih.gov |
| Lysosomal Acidification | Impaired | Disruption of lysosomal function | nih.govciteab.com |
Antiviral Mechanisms
Beyond its effects on autophagy, this compound has demonstrated direct antiviral properties, particularly through the inhibition of viral entry into host cells. This mechanism is of significant interest for its potential in developing broad-spectrum antiviral therapies.
Berbamine hydrochloride has been shown to effectively inhibit the infection of several viruses by targeting the early stages of the viral life cycle, specifically viral entry. researchgate.net Studies on SARS-CoV-2 have revealed that berbamine hydrochloride can block the virus from entering host cells. nih.gov This inhibitory action is not limited to coronaviruses; similar effects have been observed with other viruses such as the Ebola virus, where berbamine hydrochloride disrupts the interaction between the viral glycoprotein (B1211001) and the host cell receptor Niemann-Pick C1, thereby blocking the fusion of viral and cellular membranes. nih.gov Furthermore, its efficacy against influenza A virus has been linked to its ability to block viral binding and entry into cells. mdpi.com
A specific antiviral mechanism of berbamine hydrochloride against SARS-CoV-2 involves the direct inhibition of the spike (S) protein-mediated membrane fusion. nih.govnih.gov The SARS-CoV-2 S protein is essential for viral entry, and its S2 subunit facilitates the fusion of the viral and host cell membranes. Molecular docking studies have suggested that berbamine hydrochloride can bind to the post-fusion core of the SARS-CoV-2 S2 subunit. nih.govnih.gov This interaction is believed to prevent the conformational changes in the S protein that are necessary for membrane fusion, thus potently inhibiting viral entry. nih.gov This mechanism is supported by observations that other bis-benzylisoquinoline alkaloids also exhibit similar inhibitory effects on S-mediated membrane fusion. nih.gov
Table 2: Antiviral Mechanisms of this compound
| Mechanism | Specific Action | Target Virus/Component |
|---|---|---|
| Viral Entry Inhibition | Blocks the early stages of viral infection. | SARS-CoV-2, Ebola virus, Influenza A virus |
TRPMLs-Mediated Endolysosomal Trafficking of ACE2 Compromise
Recent research has identified berbamine as an inhibitor of Transient Receptor Potential Mucolipin (TRPMLs) channels, which are crucial Ca2+ permeable cation channels located in endosomes and lysosomes. plos.orguchile.cl This inhibition has significant consequences for the endolysosomal trafficking of viral receptors, notably Angiotensin-Converting Enzyme 2 (ACE2). plos.orgplos.org
The activation of TRPMLs typically triggers the release of Ca2+ from endosomes and lysosomes, a process essential for various trafficking events. uchile.cl Studies have shown that berbamine significantly curtails the Ca2+ release from lysosomes that is normally triggered by TRPML agonists. uchile.cl By inhibiting TRPMLs, berbamine compromises the normal trafficking of ACE2. plos.org This disruption leads to two primary outcomes: an increase in the secretion of ACE2 via extracellular vesicles (exosomes) and a corresponding decrease in the level of ACE2 present at the plasma membrane. plos.orguchile.clplos.org Consequently, the reduction of ACE2 receptors on the cell surface hinders the entry of viruses, such as SARS-CoV-2, that rely on this receptor. plos.org
Immunolabeling and flow cytometric analysis have confirmed that treatment with berbamine significantly lowers the quantity of ACE2 at the cell surface. plos.org This mechanism suggests that berbamine's antiviral potential, particularly against certain (+)ss RNA viruses, is rooted in its ability to manipulate host cell trafficking pathways to reduce the availability of viral entry points. plos.orguchile.cl
Table 1: Effect of Berbamine on ACE2 Trafficking and Viral Entry
| Mechanism | Effect of Berbamine | Consequence | Supporting Evidence |
|---|---|---|---|
| TRPMLs Inhibition | Inhibits Ca2+ release from lysosomes. uchile.cl | Compromises endolysosomal trafficking pathways. plos.orgplos.org | Berbamine significantly decreased TRPML-mediated Ca2+ release triggered by agonist ML-SA1. uchile.cl |
| ACE2 Trafficking | Disrupts normal endolysosomal trafficking of ACE2. plos.org | Reduces ACE2 levels at the plasma membrane. plos.org | Flow cytometry showed a significant decrease in cell-surface ACE2 after berbamine treatment. plos.org |
| ACE2 Secretion | Increases secretion of ACE2 via extracellular vesicles. plos.orguchile.cl | Further depletes ACE2 from the cell surface. plos.org | Studies report increased secretion of receptors via extracellular vesicles. plos.orguchile.cl |
| Viral Entry | Prevents viruses (e.g., SARS-CoV-2) from entering host cells. uchile.clplos.org | Potent antiviral activity. plos.org | Berbamine showed an EC50 of ~2.4 μM against SARS-CoV-2 in Vero-E6 cells. plos.org |
Antioxidant Properties
This compound possesses antioxidant properties that contribute to its cellular effects by mitigating oxidative stress. pnas.org This activity is achieved through multiple mechanisms, including the enhancement of endogenous antioxidant enzyme systems and the activation of key regulatory pathways.
Research on the closely related alkaloid berberine shows it boosts the activity of crucial antioxidant enzymes such as superoxide (B77818) dismutase (SOD), catalase (CAT), and glutathione (B108866) peroxidase (GPx). These enzymes are fundamental to the cellular defense against reactive oxygen species (ROS). Berbamine's antioxidant effects are linked to the activation of the Nrf2 (Nuclear factor erythroid 2-related factor 2) pathway. When activated, Nrf2 translocates to the nucleus and stimulates the transcription of various antioxidant and cytoprotective genes, including those that encode for SOD and CAT. This upregulation strengthens the cell's ability to neutralize oxidative damage.
By reducing oxidative stress, these antioxidant properties can contribute to the compound's other observed biological activities, as oxidative stress is a known factor in the progression of various diseases. pnas.org
Table 2: Berbamine's Influence on Antioxidant Pathways
| Enzyme/Pathway | Action | Cellular Outcome |
|---|---|---|
| Superoxide Dismutase (SOD) | Enhances activity and gene expression. | Neutralization of superoxide radicals. |
| Catalase (CAT) | Enhances activity and gene expression. | Decomposition of hydrogen peroxide. |
| Glutathione Peroxidase (GPx) | Increases activity. | Reduction of hydrogen peroxide and lipid hydroperoxides. |
| Nrf2 Pathway | Activates Nrf2 nuclear translocation. | Upregulation of a wide range of antioxidant and cytoprotective genes. |
Modulation of Nicotinic Acetylcholine (B1216132) Receptors
Berbamine, as a member of the bis-benzylisoquinoline alkaloid class, has been shown to act as an antagonist of neuronal nicotinic acetylcholine receptors (nAChRs). nih.gov These receptors are ligand-gated ion channels that play critical roles in neurotransmission.
Specific research using the patch-clamp technique has demonstrated that E6-berbamine, a closely related derivative, differentially inhibits subtypes of nAChRs. nih.gov It was found to completely and reversibly inhibit the alpha3-containing nAChR (α3*nAChR) with a half-maximal inhibitory concentration (IC50) of 5.1 μM. nih.gov The inhibition of this subtype was determined to be functionally non-competitive. nih.gov
Table 3: Inhibitory Action of Berbamine on Nicotinic Acetylcholine Receptor Subtypes
| Receptor Subtype | Effect of E6-Berbamine | Potency (IC50) | Mode of Action |
|---|---|---|---|
| alpha3* (α3*) nAChR | Complete, reversible inhibition. nih.gov | 5.1 μM nih.gov | Functionally non-competitive. nih.gov |
| alpha7 (α7) nAChR | Partial inhibition. nih.gov | Not fully inhibited at concentrations up to 30 μM. nih.gov | Evidence of competitive antagonism (displaced [3H]-MLA binding). nih.gov |
Preclinical Pharmacological Activities and Biological Effects
Anticancer Activities in In Vitro and Animal Models
Research has consistently shown that berbamine (B205283) dihydrochloride (B599025) exhibits significant antitumor properties across different cancer types. These activities are mediated through multiple cellular and molecular pathways, leading to the inhibition of cancer cell growth and survival.
Berbamine dihydrochloride has been identified as a potent inducer of apoptosis, or programmed cell death, in various cancer cell lines. This is a critical mechanism for eliminating malignant cells. Studies have shown that treatment with this compound leads to characteristic morphological and biochemical changes associated with apoptosis.
For instance, in human chronic myeloid leukemia KU812 cells, this compound treatment resulted in an increase in the pro-apoptotic protein Bax, while concurrently decreasing the levels of anti-apoptotic proteins such as Bcl-2 and Bcl-xL uni-muenchen.de. This shift in the Bax/Bcl-2 ratio is a key indicator of the activation of the intrinsic apoptotic pathway. Furthermore, the activation of caspase-3, a crucial executioner caspase in the apoptotic cascade, has been observed in acute promyelocytic leukemia NB4 cells following exposure to berbamine nih.gov.
In hepatocellular carcinoma SMMC-7721 cells, berbamine was shown to trigger the release of cytochrome c from the mitochondria into the cytoplasm, a pivotal event in the initiation of the caspase cascade frontierspartnerships.org. This was accompanied by the upregulation of p53, a tumor suppressor gene that plays a central role in apoptosis, and the downregulation of survivin, an inhibitor of apoptosis protein frontierspartnerships.org.
Table 1: Effects of this compound on Apoptotic Markers in Cancer Cell Lines
| Cell Line | Cancer Type | Key Apoptotic Events Observed |
|---|---|---|
| KU812 | Chronic Myeloid Leukemia | Increased Bax, Decreased Bcl-2 and Bcl-xL uni-muenchen.de |
| NB4 | Acute Promyelocytic Leukemia | Increased activated caspase-3, Decreased survivin mRNA nih.gov |
A hallmark of cancer is uncontrolled cell proliferation. This compound has been demonstrated to effectively inhibit the proliferation of a variety of cancer cells in a dose- and time-dependent manner.
In vitro studies using the MTT assay have shown that this compound significantly reduces the viability of human lung cancer A549 and PC9 cells mednews.care. The half-maximal inhibitory concentration (IC50) values for this compound against A549 and PC9 cells at 72 hours were determined to be 8.3 ± 1.3 μM and 16.8 ± 0.9 μM, respectively mednews.care. Similarly, in the chronic myeloid leukemia cell line KU812, this compound inhibited cell proliferation with IC50 values of 5.83, 3.43, and 0.75 μg/ml after 24, 48, and 72 hours of treatment, respectively uni-muenchen.de.
Further evidence of its anti-proliferative effects comes from colony formation assays, where this compound was shown to significantly decrease the number of colonies formed by A549 cells mednews.care.
Table 2: Inhibitory Concentrations (IC50) of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 Value | Duration of Treatment |
|---|---|---|---|
| A549 | Non-Small Cell Lung Cancer | 8.3 ± 1.3 μM | 72 hours mednews.care |
| PC9 | Non-Small Cell Lung Cancer | 16.8 ± 0.9 μM | 72 hours mednews.care |
The anticancer efficacy of this compound observed in vitro has been corroborated by in vivo studies using xenograft animal models. In a study involving a xenograft model of non-small-cell lung cancer, mice treated with this compound at a dose of 20 mg/kg exhibited significantly smaller tumor volumes compared to the control group mednews.care.
Similarly, in liver cancer xenograft models using Huh7 and SK-Hep-1 cells, oral administration of berbamine resulted in a substantial suppression of tumor growth. For the Huh7 xenografts, a 70% reduction in tumor weight was observed sc.edu. The SK-Hep-1 xenografts also showed a significant, albeit less pronounced, reduction in tumor weight of over 50% sc.edu. Another study on a lung cancer xenograft model demonstrated that berbamine effectively inhibited tumor growth in a dose-dependent manner in nude mice, leading to prolonged survival times researchgate.net.
Table 3: In Vivo Antitumor Efficacy of this compound in Xenograft Models
| Xenograft Model | Cancer Type | Treatment | Key Findings |
|---|---|---|---|
| A549 cells | Non-Small Cell Lung Cancer | 20 mg/kg this compound | Significantly smaller tumor volume mednews.care |
| Huh7 cells | Liver Cancer | Oral Berbamine | 70% reduction in tumor weight sc.edu |
| SK-Hep-1 cells | Liver Cancer | Oral Berbamine | Over 50% reduction in tumor weight sc.edu |
A significant challenge in cancer chemotherapy is the development of multidrug resistance (MDR). Berbamine has shown promise in reversing MDR in cancer cells. One of the primary mechanisms of MDR is the overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp), which actively pump chemotherapeutic drugs out of the cancer cells.
In adriamycin-resistant human erythroleukemic K562/A02 cells, berbamine was found to increase the intracellular concentration of adriamycin in a dose-dependent manner nih.gov. This effect was attributed to the downregulation of P-gp expression at both the mRNA (mdr1) and protein levels nih.gov. By inhibiting the efflux pump, berbamine effectively sensitizes the resistant cells to the cytotoxic effects of the chemotherapeutic agent. Studies have shown that berbamine can increase the chemosensitivity of K562/A02 cells to adriamycin by up to 41.18-fold nih.gov.
Furthermore, berbamine has been shown to reverse cabazitaxel resistance in prostate cancer cells by inhibiting ABCG2, another ABC transporter nih.gov.
The metastatic spread of cancer to distant organs is the primary cause of cancer-related mortality. This compound has been shown to inhibit the migration and invasion of cancer cells, key processes in metastasis.
In wound scratch and Transwell assays, this compound significantly inhibited the migration and invasion abilities of lung cancer A549 and PC9 cells in a dose-dependent manner mednews.care. These effects are thought to be mediated, at least in part, through the regulation of signaling pathways involved in cell motility and the epithelial-mesenchymal transition (EMT), such as the PI3K/Akt and MDM2-p53 pathways mednews.care. Research has also indicated that berbamine can suppress the migration and invasion of highly-metastatic human breast cancer cells.
The cell cycle is a series of events that leads to cell division and replication. Dysregulation of the cell cycle is a fundamental aspect of cancer. This compound has been found to induce cell cycle arrest in cancer cells, thereby preventing their proliferation.
In chronic myeloid leukemia KU812 cells, berbamine treatment led to an arrest in the G1 phase of the cell cycle uni-muenchen.de. This was associated with the upregulation of the cell cycle inhibitors p21 and the downregulation of cyclin D1 and c-Myc, which are key regulators of the G1 to S phase transition uni-muenchen.de. Similarly, in renal cell carcinoma cells, berbamine was found to induce cell cycle arrest at the G0/G1 phase, accompanied by a decrease in the expression of CyclinD1 nih.gov.
Specific Anticancer Activities in Various Malignancies
This compound has demonstrated significant preclinical anticancer activity across a range of hematological and solid tumors. Its mechanisms of action are multifaceted, often involving the induction of apoptosis (programmed cell death), inhibition of cell proliferation, and interference with key signaling pathways that drive cancer progression.
Myeloma: In human multiple myeloma cells, berbamine has been identified as a novel inhibitor of the nuclear factor-kappa B (NF-κB) signaling pathway. bohrium.com It induces growth inhibition and apoptosis, and at low doses, it can enhance the anti-myeloma effects of chemotherapeutic agents. bohrium.com The compound up-regulates A20 and down-regulates IKKα and p-IκBα, which inhibits the nuclear translocation of p65, a key component of the NF-κB pathway. bohrium.com This leads to a decreased expression of downstream targets that promote cancer cell survival, such as Bcl-xL, Bid, cyclin D1, and survivin. bohrium.com
Leukemia: Berbamine has shown broad anti-leukemia activities. bohrium.com It is known to inhibit the Bcr-Abl tyrosine kinase, a critical driver in chronic myeloid leukemia (CML). nih.gov This inhibition hampers the growth and survival of leukemia cells. nih.gov In promyelocytic leukemia HL-60 cells, berbamine induces apoptosis, characterized by morphological changes and DNA fragmentation. nih.gov Furthermore, it can induce caspase-3-dependent apoptosis in leukemia cells through the survivin pathway. researchgate.net
Liver Cancer: Studies have shown that berbamine and its derivatives can potently suppress the proliferation of liver cancer cells and induce cell death by targeting Ca2+/Calmodulin-dependent protein kinase II (CAMKII). mdpi.comnih.gov It has been observed to inhibit the in vivo tumorigenicity of liver cancer cells and down-regulate the self-renewal abilities of liver cancer-initiating cells. mdpi.comnih.gov The mechanism is linked to the inhibition of CAMKII phosphorylation. researchgate.net Additionally, berbamine can augment apoptosis in hepatocellular carcinomas through the induction of the Fas apoptotic pathway and a loss in mitochondrial transmembrane potential. researchgate.net It has also been found to inhibit the invasion and metastasis of liver cancer cells, a mechanism related to the enhancement of gap junction function and inhibition of the PI3K/AKT signaling pathway. mdpi.com
Breast Cancer: Berbamine exhibits antitumor effects in breast cancer by inhibiting cell growth and motility. researchgate.net It has been shown to have a synergistic effect when combined with doxorubicin (B1662922), a common chemotherapy drug, increasing its efficacy in treating breast cancer cells. nih.gov One of the mechanisms involved is the inhibition of autophagy, a cellular recycling process that cancer cells can use to survive. nih.gov Berbamine blocks the fusion between autophagosomes and lysosomes, thereby preventing this survival mechanism. nih.gov
Melanoma: In melanoma cells, novel synthetic derivatives of berbamine have been shown to inhibit the JAK2/STAT3 signaling pathway, which is crucial for tumor cell survival and proliferation, leading to the induction of apoptosis. nih.gov Berbamine treatment has been found to suppress melanoma tumor growth and enhance the infiltration of CD8+ T cells into the tumor microenvironment. semanticscholar.orgplos.org The compound also enhances Major Histocompatibility Complex Class I (MHC-I) mediated antigen presentation in melanoma cells, which improves their recognition and elimination by the immune system. semanticscholar.org
Table 1: Summary of this compound's Anticancer Activities
| Malignancy | Key Mechanisms of Action | Research Findings |
|---|---|---|
| Myeloma | Inhibition of NF-κB signaling, Induction of apoptosis | Inhibits p65 nuclear translocation, down-regulates survival proteins (Bcl-xL, survivin). bohrium.com |
| Leukemia | Inhibition of Bcr-Abl tyrosine kinase, Induction of apoptosis | Hampers growth of CML cells, induces DNA fragmentation in HL-60 cells. nih.govnih.gov |
| Liver Cancer | Targeting CAMKII, Induction of Fas apoptotic pathway, Inhibition of invasion | Suppresses cell proliferation and self-renewal of cancer-initiating cells. mdpi.comnih.govresearchgate.netmdpi.com |
| Breast Cancer | Inhibition of autophagy, Synergism with chemotherapy | Blocks autophagosome-lysosome fusion, enhances the efficacy of doxorubicin. nih.govnih.gov |
| Melanoma | Inhibition of JAK2/STAT3 signaling, Enhanced immune recognition | Induces apoptosis, increases MHC-I antigen presentation and CD8+ T cell infiltration. nih.govsemanticscholar.orgplos.org |
Down-regulation of Cancer Initiating Cells
Berbamine has demonstrated the ability to specifically target and inhibit cancer-initiating cells, also known as cancer stem cells (CSCs). These cells are a subpopulation within tumors that are responsible for tumor initiation, progression, and resistance to therapy.
In the context of liver cancer , berbamine has been shown to down-regulate the self-renewal abilities of liver cancer-initiating cells. mdpi.comnih.gov It preferentially targets these cells, which can be identified by markers such as CD133, and suppresses the phosphorylation of CAMKII, a key kinase involved in their survival and proliferation. researchgate.net
Similarly, in glioblastoma , a highly aggressive brain tumor, a novel synthetic derivative of berbamine was found to inhibit cell viability and induce apoptosis in cancer stem-like cells. frontiersin.org This derivative, BBMD3, disrupted the neurosphere morphology characteristic of these cells and activated apoptotic pathways. frontiersin.org
Research on prostate cancer has also revealed that berbamine targets prostate CSCs. biorxiv.orgnih.gov It was found to enhance the antitumor effect of the chemotherapy drug cabazitaxel and re-sensitize resistant prostate cancer cells by inhibiting key proteins and signaling pathways associated with cancer stemness. biorxiv.orgnih.gov
Furthermore, berbamine has been shown to suppress the growth of leukemia stem cells by targeting calcium/calmodulin-dependent protein kinase II gamma (CaMKIIγ). nih.gov By inhibiting the kinase activity of CaMKIIγ, berbamine disrupts signaling pathways that are crucial for the survival and self-renewal of these cells. nih.gov
Table 2: this compound's Effects on Cancer-Initiating Cells
| Cancer Type | Key Findings | Mechanism |
|---|---|---|
| Liver Cancer | Down-regulates self-renewal abilities. mdpi.comnih.gov | Inhibition of CAMKII phosphorylation. researchgate.net |
| Glioblastoma | Induces apoptosis in cancer stem-like cells. frontiersin.org | Disruption of neurosphere morphology. frontiersin.org |
| Prostate Cancer | Targets prostate CSCs and reverses drug resistance. biorxiv.orgnih.gov | Inhibition of pathways associated with stemness. biorxiv.orgnih.gov |
| Leukemia | Suppresses the growth of leukemia stem cells. nih.gov | Targeting and inhibition of CaMKIIγ. nih.gov |
Anti-inflammatory and Immunomodulatory Effects
Amelioration of Autoimmune Conditions
Berbamine has shown therapeutic potential in preclinical models of autoimmune diseases, suggesting potent anti-inflammatory and immunomodulatory properties.
Experimental Autoimmune Encephalomyelitis (EAE): In EAE, an animal model for multiple sclerosis, berbamine has been shown to ameliorate the condition by reducing encephalitogenic T cell responses. nih.gov Its therapeutic effect is attributed to the selective inhibition of the production and action of interferon-gamma (IFN-γ) in CD4+ T cells. nih.gov Berbamine promotes the degradation of STAT4, a key transcription factor for IFN-γ production, leading to decreased inflammation. nih.gov Studies have also shown that berberine (B55584), a related compound, can attenuate the clinical and pathological parameters of EAE. semanticscholar.orgplos.orgplos.org
Collagen-Induced Arthritis (CIA): In a rodent model of rheumatoid arthritis known as collagen-induced arthritis, prophylactic treatment with berberine was found to delay the onset of arthritis. nih.gov The incidence of arthritis was significantly reduced in the treated group compared to controls. nih.gov This protective effect is likely mediated through the suppression of T cells, as evidenced by reduced populations of certain T helper cells and decreased expression of co-stimulatory molecules. bohrium.com Orally administered berberine has been shown to ameliorate CIA in rats by suppressing Th17 cell responses, an effect linked to the induction of the neuropeptide cortistatin in the gut. nih.gov
Modulation of Inflammatory Cytokine Expression
Berbamine and related compounds exert their anti-inflammatory effects in part by modulating the expression of various cytokines, which are key signaling molecules in the immune system.
In a model of cytokine-induced inflammation in skeletal myoblast cells, berberine hydrochloride was found to reduce the expression of inducible nitric oxide synthase (iNOS) and several stress-related kinases. nih.gov It also demonstrated the ability to reverse the cytokine-mediated suppression of key metabolic and anti-inflammatory regulators. nih.gov
In the context of EAE, berbamine's primary effect is the marked decrease in IFN-γ production by CD4+ T cells. nih.gov Furthermore, in a separate study with berberine in EAE, treatment led to a decrease in pro-inflammatory cytokines such as IFN-γ, tumor necrosis factor-alpha (TNF-α), and interleukin-17 (IL-17), while increasing the expression of anti-inflammatory cytokines like IL-4, IL-10, and transforming growth factor-beta (TGF-β). nih.gov
Enhancement of Major Histocompatibility Complex Class I (MHC-I) Mediated Antigen Presentation
A crucial aspect of the anti-tumor immune response is the ability of immune cells, particularly CD8+ T cells, to recognize and kill cancer cells. This recognition process is dependent on the presentation of tumor antigens by MHC-I molecules on the surface of cancer cells.
Recent research has identified berbamine hydrochloride as an effective inhibitor of autophagy that can enhance antigen presentation in tumor cells. mdpi.comnih.gov In melanoma cells, berbamine was shown to increase MHC-I-mediated antigen presentation, which improves the recognition and subsequent elimination of these cancer cells by CD8+ T cells. mdpi.comnih.gov The mechanism involves the disruption of the later stages of autophagy by impairing lysosomal acidification, which leads to an accumulation of MHC-I molecules on the cell surface. nih.gov
Augmentation of CD8+ T cell Infiltration
The effectiveness of an anti-tumor immune response often correlates with the presence of cytotoxic T lymphocytes, specifically CD8+ T cells, within the tumor microenvironment.
In a mouse model of melanoma, treatment with berbamine was found to not only suppress tumor growth but also to significantly enhance the infiltration of CD8+ T cells into the tumor tissue. semanticscholar.orgplos.org This increased infiltration of cytotoxic T cells is a direct consequence of the enhanced antigen presentation by melanoma cells, as described in the previous section. By making the tumor cells more "visible" to the immune system, berbamine facilitates the recruitment and activation of CD8+ T cells, thereby promoting a more robust anti-tumor immune response. mdpi.comnih.gov
Cardioprotective and Antihypertensive Effects
Berbamine has demonstrated notable effects on the cardiovascular system in preclinical models, including actions that suggest therapeutic potential for heart disease and hypertension.
Relaxation of Coronary Artery Strips
While direct studies on the relaxation of coronary artery strips by this compound are not extensively detailed in the available research, the vasodilatory properties of the broader class of isoquinoline (B145761) alkaloids, including the related compound berberine, have been established. For instance, berberine has been shown to induce dose-dependent vasodilation in the rat mesenteric artery. This effect is partly mediated by the release of endothelium-derived relaxing factor (EDRF) and primarily by blocking the release of calcium from internal cellular stores nih.gov. Another study on guinea pig aortic strips indicated that berberine's inhibitory effect on contraction is likely due to its action on the signaling cascade that links cell receptors to the contractile response, rather than a direct effect on voltage-operated calcium channels nih.gov. These findings on related compounds suggest potential mechanisms by which berbamine might exert vasodilatory effects, though specific research on coronary arteries is required for confirmation.
Protection Against Myocardial Apoptosis
Berbamine has been shown to confer significant protection against myocardial cell death, or apoptosis, particularly in the context of ischemia/reperfusion (I/R) injury—damage that occurs when blood supply is restored to tissue after a period of oxygen deprivation.
In a study using a mouse model of myocardial I/R, berbamine administration significantly reduced the infarct size and the rate of apoptotic cell death nih.gov. This cardioprotective effect was linked to the activation of the AMPK/Nrf2 signaling pathway, which plays a crucial role in protecting cells from oxidative stress nih.gov. Berbamine treatment was found to improve mitochondrial morphology and state, reduce oxidative stress, and inhibit apoptosis nih.gov. The study demonstrated that berbamine alleviates myocardial I/R injury by mitigating intracellular calcium overload and preventing the activation of calpain, a protein involved in cell death pathways nih.gov. This action is mediated through the PI3K-Akt-GSK3β pathway, which subsequently leads to the opening of the mitochondrial ATP-sensitive potassium (mitoK-ATP) channel nih.gov.
Anti-Arrhythmia Properties
Berbamine has been reported to possess notable anti-arrhythmic effects. Research indicates that its analogue, N-methyl berbamine, extends the duration of the action potential in ventricular myocytes, a key factor in controlling heart rhythm nih.gov. This is achieved through a multi-target mechanism that involves the inhibition of both calcium (Ca2+) and potassium (K+) channel currents nih.gov.
The anti-arrhythmic properties of related alkaloids like berberine are well-documented and may offer insight into berbamine's mechanism. These compounds can prolong the effective refractory period of cardiac cells, which is the recovery interval after a heartbeat, thereby suppressing abnormal rhythms nih.gov. By blocking specific ion channels, these agents can slow and regulate the propagation of electrical signals through the heart muscle, which is a common strategy for treating re-entrant tachycardias youtube.com. Berbamine's ability to modulate ion channels suggests it may function as a Class I or Class III anti-arrhythmic agent, which act by blocking sodium or potassium channels, respectively youtube.comthoracickey.com. Specifically, its reported action on both calcium and potassium channels points to a complex, multi-target anti-arrhythmic potential nih.gov.
Antiviral Activities in In Vitro and Animal Models
Beyond its cardiovascular effects, this compound has emerged as a potent inhibitor of several pathogenic viruses in preclinical studies.
Activity Against SARS-CoV-2 Infection
This compound has demonstrated significant inhibitory activity against SARS-CoV-2, the virus responsible for COVID-19. Its primary mechanism of action is the blockade of viral entry into host cells nih.gov.
Research has shown that berbamine hydrochloride prevents the fusion of the viral envelope with the host cell membrane, a critical step for infection nih.gov. This is achieved by targeting the viral spike (S) protein. Molecular docking studies suggest that berbamine binds to the post-fusion core of the S2 subunit of the spike protein, which is essential for membrane fusion nih.govplos.org. By interfering with this process, it effectively halts the infection at its earliest stage nih.gov.
Another identified mechanism involves the disruption of host autophagy pathways that the virus hijacks for its own replication. This compound robustly prevents SARS-CoV-2 from infecting human intestinal epithelial cells through an autophagy-mediated BNIP3 mechanism nih.govtandfonline.com. This host-directed therapeutic approach carries a reduced likelihood of the virus developing drug resistance nih.gov. Notably, berbamine has shown pan-antiviral activity, proving effective against multiple SARS-CoV-2 variants of concern, including the Omicron subvariants BA.2 and BA.5, at nanomolar potency nih.govtandfonline.com.
| Cell Line | Virus Strain/Variant | EC50 Value (µM) |
| Vero E6 | SARS-CoV-2 | 1.732 |
| Caco-2 | SARS-CoV-2 | 1.887 |
| Colonoids | Omicron BA.2 | ~0.004 (4 nM) |
| Colonoids | Omicron BA.5 | ~0.0005 (0.5 nM) |
EC50 (Half-maximal effective concentration) represents the concentration of a drug that induces a response halfway between the baseline and maximum after a specified exposure time. Data compiled from multiple studies. nih.govnih.gov
Activity Against Ebola Virus Infection
Berbamine hydrochloride has also been identified as a strong inhibitor of the Ebola virus (EBOV) in both in vitro and in vivo models nih.govresearchgate.net. The mortality rate of EBOV infection is exceptionally high, making the development of effective treatments a global health priority.
The antiviral action of berbamine against EBOV is directed at the viral entry process. Studies have revealed that the compound acts by directly binding to the cleaved form of the Ebola virus glycoprotein (B1211001) (GPcl) nih.govresearchgate.net. This binding disrupts the crucial interaction between GPcl and its host cell receptor, Niemann-Pick C1 (NPC1), which is necessary for the fusion of the viral and endosomal membranes nih.govresearchgate.net. By blocking this interaction, berbamine hydrochloride effectively prevents the virus from delivering its genetic material into the host cell, thereby inhibiting viral replication nih.gov. This specific targeting of the viral glycoprotein underscores its potential as a repurposed drug for treating Ebola virus disease nih.govresearchgate.net.
| Virus | Measurement | Value (µM) |
| Ebola Virus (EBOV) | EC50 | 0.49 |
EC50 (Half-maximal effective concentration) indicates the potency of the compound in inhibiting the virus. nih.gov
Activity Against African Swine Fever Virus (ASFV) Infection
This compound has demonstrated significant antiviral activity against the African Swine Fever Virus (ASFV) in preclinical, in vitro studies. Research shows that this natural bis-benzylisoquinoline alkaloid can inhibit ASFV in a dose-dependent manner with limited cytotoxicity to host cells. mdpi.comhealthline.comnih.gov
In studies using porcine alveolar macrophages (PAMs), the primary target cells for ASFV, the 50% cytotoxic concentration (CC50) of berbamine hydrochloride was determined to be 27.89 μM. mdpi.comhealthline.comnih.gov Non-cytotoxic concentrations of the compound resulted in a substantial decrease in the viral titre, recorded as a 4.14 log TCID50 reduction. mdpi.comnih.gov This antiviral effect was observed to be stable for 48 hours and was effective at various multiplicities of infection (MOI). mdpi.comnih.gov
Further investigation into the mechanism of action revealed that this compound impacts the entire life cycle of the virus. mdpi.comhealthline.com A key finding from a viral entry assay is that the compound effectively blocks the early stages of ASFV infection. mdpi.comhealthline.comnih.gov This inhibitory activity is not limited to PAMs, as similar anti-ASFV effects were also observed in PK-15 and 3D4/21 cell lines. mdpi.comnih.gov These findings underscore the potential of this compound as an effective natural agent against ASFV. mdpi.comhealthline.com
| Parameter | Cell Line | Finding | Source |
|---|---|---|---|
| 50% Cytotoxic Concentration (CC50) | Porcine Alveolar Macrophages (PAMs) | 27.89 μM | mdpi.comhealthline.comnih.gov |
| Viral Titre Reduction | Porcine Alveolar Macrophages (PAMs) | 4.14 log TCID50 decrease | mdpi.comnih.gov |
| Mechanism of Action | In Vitro Models | Blocks the early stage of ASFV infection; inhibitory throughout the virus life-cycle | mdpi.comhealthline.comnih.gov |
| Effective MOI | In Vitro Models | 0.01, 0.1, and 1 | mdpi.comnih.gov |
| Confirmed Activity in Other Cells | PK-15 and 3D4/21 cells | Similar anti-ASFV activity observed | mdpi.comnih.gov |
Other Preclinical Biological Activities
Antimicrobial Effects
While the related isoquinoline alkaloid berberine has been extensively studied for its broad-spectrum antimicrobial properties, specific research detailing the direct antimicrobial, antibacterial, or antifungal activity of berbamine is not as widely documented in the available literature. mdpi.comnih.gov Studies on berberine have shown it possesses activity against various Gram-positive and Gram-negative bacteria, as well as fungi. nih.govresearchgate.net The mechanisms often attributed to berberine include the destruction of the cell wall and membrane, inhibition of biofilm formation, and interference with nucleic acid and protein synthesis. nih.govfrontiersin.org However, it is crucial to distinguish that these findings pertain to berberine, and similar comprehensive studies focusing solely on the antimicrobial spectrum and mechanisms of berbamine are limited.
Anti-Diabetic Potential
Berbamine has shown anti-diabetic potential in preclinical animal models. In a study using high-fat diet (HFD) and streptozotocin-administered rats, administration of berbamine for eight weeks resulted in a significant improvement in key diabetic markers. nih.gov
The treatment led to a significant increase in serum insulin levels and a corresponding decrease in blood glucose and HbA1c levels. nih.gov Mechanistically, the anti-diabetic effects of berbamine are suggested to be mediated through the modulation of insulin signaling pathways and inflammation. The study observed that berbamine treatment led to the upregulation of mRNA expressions for Insulin Receptor Substrate 1 (IRS-1), Sirtuin 1 (SIRT1), and Glucose Transporter Type 4 (GLUT-4). nih.gov Concurrently, it downregulated ADAM17, a disintegrin and metalloproteinase domain-containing protein 17. nih.gov These findings suggest that berbamine may improve glucose homeostasis and insulin resistance. nih.gov
| Parameter | Animal Model | Effect of Berbamine Treatment | Source |
|---|---|---|---|
| Serum Insulin | HFD/Streptozotocin-induced diabetic rats | Significantly improved | nih.gov |
| Blood Glucose | HFD/Streptozotocin-induced diabetic rats | Significantly decreased | nih.gov |
| HbA1c | HFD/Streptozotocin-induced diabetic rats | Significantly decreased | nih.gov |
| IRS-1 mRNA Expression | HFD/Streptozotocin-induced diabetic rats | Upregulated | nih.gov |
| SIRT1 mRNA Expression | HFD/Streptozotocin-induced diabetic rats | Upregulated | nih.gov |
| GLUT-4 mRNA Expression | HFD/Streptozotocin-induced diabetic rats | Upregulated | nih.gov |
| ADAM17 mRNA Expression | HFD/Streptozotocin-induced diabetic rats | Downregulated | nih.gov |
Modulation of Bladder Overactivity Symptoms in Animal Models
Berbamine has been investigated for its potential to alleviate symptoms of overactive bladder (OAB) in animal models. In a study involving rats with OAB induced by intravesical retinyl acetate, berbamine demonstrated significant effects on cystometric parameters. The compound's anti-inflammatory, anti-oxidant, and muscle-relaxant properties are believed to contribute to these effects.
The study noted that the RhoA/Rho Kinase pathway, which is involved in regulating bladder muscle tone and contractions, shows increased activity in OAB. Berbamine administration was found to counteract the increased expression of Rho kinase in the detrusor muscle of the test subjects. Furthermore, berbamine exhibited antioxidative actions, which is relevant as oxidative stress is associated with the pathophysiology of OAB.
| Parameter | Animal Model | Effect of Berbamine Treatment | Source |
|---|---|---|---|
| Cystometric Parameters | Retinyl Acetate-Induced Overactive Bladder in Rats | Significant improvement observed | |
| Rho Kinase Expression | Detrusor muscle of OAB rats | Counteracted the increased expression | |
| Oxidative Stress Markers | OAB rats | Demonstrated antioxidative action | |
| Proposed Mechanisms | In vivo model | Anti-inflammatory, anti-oxidant, muscle-relaxant effects |
Protection Against Organ Injury (e.g., Ethanol-Induced Liver Injury)
This compound has shown protective effects against immune-mediated liver injury in preclinical studies. In a mouse model of concanavalin A-induced hepatitis, berbamine demonstrated a prominent ability to attenuate liver damage.
The mechanism behind this protective effect is linked to its anti-inflammatory properties. Specifically, berbamine was found to reduce the secretion of tumor necrosis factor-alpha (TNF-α), a critical inflammatory cytokine involved in the pathology of this type of liver injury. TNF-α, which is released by activated T cells and Kupffer cells, can directly damage hepatic cells and induce apoptosis. By interfering with inflammatory pathways such as NF-κB and reducing TNF-α, berbamine helps to protect liver cells from immune-mediated destruction.
Effects on Peripheral White Blood Cell Counts
Berbamine is recognized for its effects on hematopoiesis, specifically its ability to increase peripheral white blood cell counts. This activity has led to its use in addressing leukopenia, a condition characterized by a low white blood cell count.
In animal studies, mice treated with non-toxic doses of berbamine showed a significant enhancement of neutrophil and lymphocyte counts in the circulation. This effect was also observed in mice treated with the chemotherapy agent cyclophosphamide, which is known to cause leukopenia. The proposed mechanism is that berbamine stimulates the maturation and subsequent release of leukocyte progenitors from the bone marrow. While it increases circulating white blood cells, a corresponding decrease in bone marrow stem cells was noted in a dose-dependent manner after two weeks of treatment, supporting the theory of stimulated release.
Anti-Alzheimer's Disease Potential in Animal Models
This compound, a bisbenzylisoquinoline alkaloid, has demonstrated significant therapeutic potential in preclinical animal models of Alzheimer's disease (AD). frontiersin.orgnih.gov Research indicates that this compound can positively influence key pathological hallmarks of the disease, including the reduction of amyloid-beta (Aβ) plaque deposition and the formation of neurofibrillary tangles (NFTs). frontiersin.orgnih.gov Furthermore, studies have highlighted its role in improving cognitive functions and protecting neuronal cells from damage. frontiersin.orgnih.gov
One of the primary mechanisms through which this compound is thought to exert its anti-AD effects is by inhibiting the aggregation and cytotoxicity of Aβ. researchgate.net It has been shown to effectively hinder the aggregation process of Aβ, a critical step in the development of amyloid plaques. researchgate.net This inhibition of Aβ aggregation is a promising therapeutic strategy for Alzheimer's disease. researchgate.net
In animal studies, the administration of this compound has led to marked improvements in learning and memory. frontiersin.orgnih.gov The Morris water maze experiment, a common behavioral test to assess spatial learning and memory in rodents, revealed that AD model mice treated with this compound showed significant enhancements in their cognitive abilities. frontiersin.orgnih.gov
The neuroprotective effects of this compound are also attributed to its ability to alleviate lesions of pyramidal cells in the hippocampus, a brain region crucial for memory formation. frontiersin.orgnih.gov Additionally, it has been observed to significantly reduce the formation of neurofibrillary tangles in the hippocampal tissue of AD model mice. frontiersin.orgnih.gov
At the molecular level, this compound has been found to modulate specific cellular pathways implicated in Alzheimer's disease. Western blot analysis of brain tissue from treated mice showed a significant inhibition of calpain, a Ca2+-dependent proteolytic enzyme. frontiersin.orgnih.govresearchgate.net Concurrently, an increased expression of Selenoprotein K (SelK), a selenoprotein primarily expressed in immune cells, was observed. frontiersin.orgnih.govresearchgate.net It is speculated that the anti-AD effects of this compound are related to the regulation of calcium homeostasis and the enhancement of phagocytosis by microglial cells and macrophages that have migrated to the brain, thereby improving the clearance of Aβ and Tau proteins. frontiersin.orgnih.govresearchgate.net
The following tables summarize the key findings from preclinical studies on the effects of this compound in animal models of Alzheimer's disease:
| Animal Model | Key Findings | Citation |
| APP/PS1 Transgenic Mice | - Significant reduction in Aβ deposition in brain hippocampal tissues. - Alleviation of pyramidal cell lesions in the hippocampus. - Significant reduction in the formation of neurofibrillary tangles. - Improved performance in the Morris water maze test. | frontiersin.orgnih.gov |
| Gal-Alu AD Model Mice | - Complete disappearance of neurofibrillary tangles in hippocampal tissues. - Improved learning and memory abilities. | frontiersin.orgnih.gov |
| Alu AD Model Mice | - Complete disappearance of neurofibrillary tangles in hippocampal tissues. - Improved learning and memory abilities. | frontiersin.orgnih.gov |
| Molecular and Cellular Effects | Observed Outcome | Proposed Mechanism | Citation |
| Amyloid-beta (Aβ) | - Inhibition of Aβ aggregation. - Reduced deposition of Aβ plaques. | - Direct binding to Aβ fibrils, hindering the aggregation process. - Enhanced clearance of Aβ through increased phagocytosis. | frontiersin.orgnih.govresearchgate.net |
| Neurofibrillary Tangles (NFTs) | - Significant reduction in the formation of NFTs. | - Enhanced clearance of Tau protein. | frontiersin.orgnih.gov |
| Neuronal Protection | - Alleviation of pyramidal cell lesions in the hippocampus. | - Regulation of calcium homeostasis and calcium-dependent proteases. | frontiersin.orgnih.gov |
| Cognitive Function | - Improved learning and memory. | - Reduction of Aβ and NFT pathology, and protection of neurons. | frontiersin.orgnih.gov |
| Molecular Targets | - Inhibition of calpain expression. - Increased expression of Selenoprotein K (SelK). | - Regulation of intracellular calcium homeostasis. - Enhancement of phagocytosis by microglial cells and macrophages. | frontiersin.orgnih.govresearchgate.net |
Research Methodologies and Analytical Approaches
In Vitro Cell-Based Assays
The effect of Berbamine (B205283) dihydrochloride (B599025) on the viability and proliferation of cancer cells is a primary area of investigation. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell metabolic activity, which is an indicator of cell viability. In this assay, mitochondrial dehydrogenases of viable cells convert the yellow MTT to a purple formazan product, and the absorbance of this product is measured to determine the number of viable cells.
Studies have consistently shown that Berbamine dihydrochloride inhibits the proliferation of various cancer cell lines in a dose- and time-dependent manner. For instance, in colorectal cancer cell lines (HCT116 and SW480), treatment with this compound resulted in a significant reduction in cell viability as measured by the MTT assay. nih.govresearchgate.net Similarly, in lung cancer cells (A549 and PC9), this compound demonstrated effective inhibition of cell growth. nih.gov The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a drug that is required for 50% inhibition in vitro, have been determined in various cell lines. For example, the IC50 values for this compound in A549 and PC9 lung cancer cells at 72 hours were 8.3 ± 1.3 μM and 16.8 ± 0.9 μM, respectively. nih.gov
In addition to the MTT assay, the EdU (5-ethynyl-2'-deoxyuridine) assay is also employed to assess cell proliferation. This assay is based on the incorporation of the nucleoside analog EdU into newly synthesized DNA, which is then detected by a fluorescent azide. This method provides a direct measure of DNA synthesis and, consequently, cell proliferation. The EdU assay has confirmed the inhibitory effect of this compound on the proliferation of lung cancer cells. nih.gov
| Cell Line | Cancer Type | Assay | Key Finding | Reference |
|---|---|---|---|---|
| HCT116 and SW480 | Colorectal Cancer | MTT | Dose- and time-dependent inhibition of cell proliferation. | nih.gov |
| A549 and PC9 | Lung Cancer | MTT, EdU | Effectively inhibited cell growth and proliferation. IC50 at 72h for A549 was 8.3 ± 1.3 μM and for PC9 was 16.8 ± 0.9 μM. | nih.gov |
This compound has been shown to induce programmed cell death, or apoptosis, in cancer cells. Flow cytometry is a key technique used to analyze apoptosis. This method can distinguish between live, early apoptotic, late apoptotic, and necrotic cells based on their light-scattering properties and the binding of specific fluorescent dyes. For example, Annexin V is a protein that binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane during early apoptosis. Propidium iodide (PI) is a fluorescent dye that can only enter cells with a compromised membrane, a characteristic of late apoptotic and necrotic cells.
Studies utilizing flow cytometry have demonstrated that this compound increases the rate of apoptosis in colorectal cancer cells. nih.govgreenmedinfo.com Furthermore, analysis of the cell cycle, also performed using flow cytometry with PI staining of DNA, has revealed that this compound can cause cell cycle arrest at specific phases. In colorectal cancer cells, it induced cell cycle arrest at the G0/G1 phase. nih.gov Similarly, in renal cell carcinoma cells, this compound was found to block the cell cycle at the G0/G1 phase. nih.gov This arrest prevents the cells from progressing to the S phase, where DNA replication occurs, thus inhibiting proliferation.
To understand the molecular mechanisms underlying the effects of this compound, researchers analyze changes in gene and protein expression. Reverse transcription-quantitative polymerase chain reaction (RT-qPCR) is a sensitive technique used to measure the levels of specific messenger RNA (mRNA), providing insights into gene expression. Western blotting is a widely used technique to detect and quantify specific proteins. Immunofluorescence is another powerful method that uses antibodies conjugated with fluorescent dyes to visualize the subcellular localization of specific proteins within a cell.
In the context of apoptosis, Western blot analysis has shown that this compound treatment in colorectal cancer cells leads to an increase in the levels of pro-apoptotic proteins such as p53, Bax, cleaved caspase-3, and cleaved caspase-9, while decreasing the level of the anti-apoptotic protein Bcl-2. nih.gov For cell cycle regulation, a decrease in the protein level of CyclinD1, a key G1 phase protein, was observed in renal cell carcinoma cells treated with this compound. nih.gov
In viral infection studies, RT-qPCR has been used to quantify viral RNA, demonstrating the inhibitory effect of this compound on the replication of viruses like the African Swine Fever Virus (ASFV). mdpi.comresearchgate.net Immunofluorescence assays have also been employed to visualize the reduction in viral protein expression, such as the SARS-CoV-2 N protein, in infected cells treated with this compound. nih.gov
Autophagy is a cellular process involving the degradation of cellular components via lysosomes. This compound has been identified as an inhibitor of autophagy. Autophagy flux assays are used to measure the progression of autophagy from the formation of autophagosomes to their fusion with lysosomes and the degradation of their contents.
Studies have shown that treatment with this compound leads to the accumulation of autophagosomes, which is indicative of a blockage in the autophagic flux. nih.govnih.gov This is often accompanied by an increase in the levels of microtubule-associated protein 1A/1B-light chain 3-II (LC3-II) and p62/SQSTM1, two key proteins involved in autophagy. nih.gov Further investigations have suggested that this compound may inhibit the late stage of autophagy by impairing lysosomal acidification, without preventing the fusion of autophagosomes and lysosomes. nih.govnih.gov This disruption of autophagy has been linked to the enhancement of MHC-I-mediated antigen presentation in melanoma cells. nih.govnih.gov
This compound has demonstrated significant antiviral activity against a range of viruses. Various in vitro assays are used to quantify the extent of viral infection and replication. A common method is the plaque assay, which measures the amount of infectious virus by counting the number of plaques (areas of cell death) formed in a cell monolayer.
In studies on African Swine Fever Virus (ASFV), this compound was shown to inhibit the virus in a dose-dependent manner. mdpi.comresearchgate.net A time-of-addition assay, which involves adding the compound at different stages of the viral life cycle, revealed that this compound has an inhibitory effect throughout the entire life cycle of ASFV, with a notable blockage at the early stage of infection. mdpi.com For SARS-CoV-2, this compound was found to efficiently inhibit infection in different cell lines by targeting the viral entry stage. nih.gov The 50% effective concentration (EC50) values against SARS-CoV-2 in Vero E6 and Caco2 cells were 1.732 and 1.887 μM, respectively. nih.gov Furthermore, it has been shown to have pan-antiviral activity against Omicron subvariants BA.2 and BA.5. nih.gov
| Virus | Cell Line | Assay | Key Finding | Reference |
|---|---|---|---|---|
| African Swine Fever Virus (ASFV) | Porcine Alveolar Macrophages (PAMs) | TCID50, RT-qPCR, Western Blot | Inhibited ASFV in a dose-dependent manner and blocked the early stage of infection. | mdpi.com |
| SARS-CoV-2 | Vero E6, Caco2 | RT-PCR, Immunofluorescence | Effectively inhibited SARS-CoV-2 infection by targeting viral entry. EC50 of 1.732 μM in Vero E6 and 1.887 μM in Caco2 cells. | nih.gov |
| Bovine Viral Diarrhea Virus (BVDV) | MDBK | RT-qPCR, Western Blot, Immunofluorescence | Inhibited BVDV infection by interfering with late-stage autophagy. | nih.gov |
Recent research has explored the immunomodulatory effects of this compound, particularly its potential to enhance anti-tumor immunity. Immunological assays are crucial for these investigations. For instance, the expression of Major Histocompatibility Complex class I (MHC-I) molecules on the surface of tumor cells is critical for the presentation of tumor antigens to CD8+ T cells, which are key players in anti-tumor immunity.
Flow cytometry and immunofluorescence staining have been used to demonstrate that this compound treatment increases the surface expression of MHC-I on melanoma cells. nih.gov This enhanced antigen presentation leads to improved recognition and elimination of tumor cells by CD8+ T cells. nih.govnih.gov Furthermore, in vivo studies have shown that treatment with this compound suppresses melanoma growth and is associated with increased infiltration of CD8+ T cells into the tumor microenvironment, as determined by immunohistochemical and immunofluorescent staining of tumor tissues. nih.govmdpi.com
Barrier Function Assays (e.g., Transepithelial Electrical Resistance)
Barrier function assays are crucial in determining the integrity and permeability of epithelial and endothelial cell monolayers in vitro. One of the most common methods is the measurement of Transepithelial Electrical Resistance (TEER), which quantifies the electrical resistance across a cell layer. A higher TEER value generally indicates a more intact and less permeable barrier, which is characteristic of well-formed tight junctions between cells nih.govrsc.org.
In the context of this compound, research has highlighted its role in preserving intestinal barrier integrity, particularly in the face of viral infections. Studies on SARS-CoV-2 have shown that the virus can compromise intestinal barrier function. Research into autophagy-blocking therapeutics, such as this compound, has demonstrated that these agents can limit the damage induced by the virus to the intestinal barrier. This suggests a therapeutic application for manipulating autophagy to prevent the intestinal permeability associated with certain viral diseases nih.gov. While the specific TEER values in response to this compound treatment were not detailed in the available research, the findings affirm the compound's relevance in studies utilizing barrier function assays to assess therapeutic efficacy in restoring compromised epithelial integrity nih.gov.
In Vivo Animal Models for Disease Research
Xenograft Tumor Models
Xenograft tumor models, which involve transplanting human tumor cells into immunocompromised animals (often mice), are a cornerstone of in vivo cancer research. This compound has been extensively evaluated using these models to determine its antitumor effects across various cancer types.
In non-small-cell lung cancer research, xenograft models were established using A549 cells. Mice treated with this compound exhibited significantly smaller tumor volumes compared to control groups nih.gov. Similarly, in studies on renal cell carcinoma, xenograft tumors were grown from 786-O cells in nude mice. The administration of this compound suppressed the growth of these tumors nih.gov. The compound has also shown efficacy in melanoma models, where it not only inhibited tumor progression but also enhanced the infiltration of CD8+ T cells into the tumor microenvironment, suggesting an immune-modulatory effect mdpi.com. Further research has demonstrated its potential in treating liver cancer, leukemia, and breast cancer in various xenograft models mdpi.com.
| Cancer Type | Cell Line Used | Key Findings in Xenograft Model | Reference |
|---|---|---|---|
| Non-Small-Cell Lung Cancer | A549, PC9 | Significantly smaller tumor volume in treated mice. Reduced number of lung nodules. | nih.govmdpi.com |
| Renal Cell Carcinoma | 786-O | Suppressed growth of xenograft tumors. | nih.gov |
| Melanoma | B16F10, B16-OVA | Suppressed primary tumor growth and inhibited lung metastasis. Enhanced CD8+ T cell infiltration. | mdpi.commdpi.com |
| Hepatocellular Carcinoma | HepG2 | Significant reduction in tumor growth rates. | sigmaaldrich.com |
| Leukemia | K562-r | Effectively inhibited leukemia xenograft growth. | mdpi.com |
| Bladder Cancer | T24 | Induced significant shrinkage of tumors. | mdpi.com |
Autoimmune Disease Models
Animal models that mimic human autoimmune diseases are critical for understanding pathogenesis and evaluating potential therapies. Berbamine has been investigated in several such models, demonstrating significant immunomodulatory properties.
One key model is Experimental Autoimmune Encephalomyelitis (EAE), an animal model for multiple sclerosis. In EAE models, Berbamine treatment has been shown to ameliorate the condition scispace.com. Its therapeutic effects are linked to the selective down-regulation of STAT4 and the modulation of IFN-γ actions scispace.comsigmaaldrich.com.
Another model used to study the effects of Berbamine is the Concanavalin A (ConA)-induced autoimmune hepatitis model. ConA administration in mice triggers severe liver inflammation and injury, mimicking aspects of autoimmune hepatitis nih.gov. Studies have shown that Berbamine prominently attenuated this immune-mediated liver injury. The protective mechanism involves the reduction of pro-inflammatory cytokines such as TNF-α and IFN-γ, and inhibition of the NF-κB signaling pathway nih.gov.
| Autoimmune Disease Model | Description | Observed Effects of Berbamine | Reference |
|---|---|---|---|
| Experimental Autoimmune Encephalomyelitis (EAE) | An inflammatory demyelinating disease of the central nervous system, serving as a model for Multiple Sclerosis. | Ameliorated disease symptoms; effects mediated through IFN-γ and selective downregulation of STAT4. | scispace.comsigmaaldrich.com |
| Concanavalin A-Induced Hepatitis | A model for T-cell mediated liver injury that mimics autoimmune hepatitis. | Significantly reduced liver injury by lowering levels of ALT, AST, TNF-α, and INF-γ. | nih.gov |
Viral Infection Models
The antiviral properties of this compound have been explored using various in vitro and in vivo models for different viral infections.
For SARS-CoV-2, the virus responsible for COVID-19, Berbamine hydrochloride was found to efficiently inhibit viral infection in different cell lines nih.gov. Time-of-addition assays revealed that the compound acts at the early stages of the viral life cycle, specifically by targeting viral entry into host cells and blocking the S-protein-mediated membrane fusion nih.govnih.gov. It demonstrated pan-antiviral activity against Omicron subvariants BA.2 and BA.5 nih.gov.
In the context of African Swine Fever Virus (ASFV), a highly contagious and deadly virus affecting swine, Berbamine hydrochloride showed significant dose-dependent antiviral activity in porcine alveolar macrophages (PAMs) mdpi.comresearchgate.net. It was effective throughout the entire virus life-cycle, with a notable ability to block the early stage of ASFV infection mdpi.comresearchgate.net.
Furthermore, research on Influenza A Virus (IAV) has demonstrated that Berbamine exerts strong antiviral efficacy. Using GFP-expressing influenza A and H1N1 IAV, studies showed that it significantly hinders IAV infection. Time-of-addition assays indicated that Berbamine blocks viral binding and entry into cells and also has a potent virucidal effect mdpi.com.
Organ Injury Models
Berbamine's protective effects have been studied in animal models of acute organ injury, particularly immune-mediated liver damage.
In a model where acute liver injury was induced in mice by administering Concanavalin A (ConA), Berbamine demonstrated a significant protective impact nih.gov. ConA induces a T-cell-mediated inflammatory response leading to hepatocyte necrosis and elevated serum transaminases, such as alanine aminotransferase (ALT) and aspartate aminotransferase (AST) nih.gov. Treatment with Berbamine significantly reduced the ConA-induced increases in ALT and AST levels. The mechanism behind this protection involves the downregulation of key pro-inflammatory cytokines, including Tumor Necrosis Factor-alpha (TNF-α) and Interferon-gamma (IFN-γ), through the inhibition of the NF-κB signaling pathway nih.gov. These findings highlight Berbamine's potential in mitigating inflammatory organ damage.
Neurological Disease Models
The neuroprotective potential of Berbamine hydrochloride has been assessed in multiple animal models of Alzheimer's disease (AD).
One study utilized three distinct AD mouse models: double transgenic APP/PS1 mice, a model induced by d-galactose and aluminum trichloride, and a model induced by stereotactic brain injection of aluminum trichloride nih.gov. In all three models, administration of Berbamine hydrochloride led to significant improvements in learning and memory, as evaluated by the Morris water maze experiment nih.gov.
Pathological analysis of the brain tissues from these models revealed several key benefits of the treatment. Immunohistochemical staining showed a significant reduction in the deposition of β-amyloid (Aβ) plaques. Hematoxylin-eosin staining indicated that Berbamine hydrochloride alleviated the lesions of pyramidal cells in the hippocampus. Furthermore, silver staining demonstrated a significant decrease in the formation of neurofibrillary tangles nih.gov. The anti-AD effects are thought to be related to the regulation of calcium homeostasis and the inhibition of calpain, a Ca2+-dependent proteolytic enzyme nih.gov.
Advanced Analytical Techniques
Modern analytical chemistry provides powerful tools for the precise measurement and structural analysis of complex natural products like this compound.
Ultra-high-performance liquid chromatography coupled with tandem mass spectrometry (UPLC-MS/MS) stands as a primary technique for the sensitive and rapid quantification of berbamine in various biological matrices. This method offers high precision and accuracy, making it suitable for pharmacokinetic studies. chemicalbook.com
Researchers have developed specific UPLC-MS/MS methods for the simultaneous quantification of berbamine alongside other related alkaloids, such as berberine (B55584), magnoflorine, and berberrubine, in mouse serum. chemicalbook.com A typical method involves sample pretreatment by protein precipitation, followed by separation on a C18 column. chemicalbook.com Detection is achieved using a triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI) mode with multiple reaction monitoring (MRM). chemicalbook.comresearchgate.net The MRM technique enhances selectivity and sensitivity by monitoring specific precursor-to-product ion transitions. For berbamine, a common transition monitored is m/z 305.2→566.3. chemicalbook.comresearchgate.net The use of an internal standard, such as tetrandrine or caffeine, is standard practice to ensure accuracy. chemicalbook.comresearchgate.net These validated methods demonstrate good linearity over a specific concentration range and have low limits of quantification, often in the nanogram per milliliter (ng/mL) range. chemicalbook.comresearchgate.net
| Parameter | Description | Example Value/Range | Source |
|---|---|---|---|
| Chromatography System | Ultra High-Performance Liquid Chromatography (UPLC) | ACQUITY UPLC® | chemicalbook.com |
| Column | Reverse-phase column used for separation. | ACQUITY UPLC® BEH C18 / ODS column | chemicalbook.comresearchgate.net |
| Mobile Phase | Solvent system used to carry the sample through the column. | Methanol-1% formic acid (gradient elution) | researchgate.net |
| Ionization Mode | Method for generating ions for mass analysis. | Positive Electrospray Ionization (ESI+) | chemicalbook.comresearchgate.net |
| Detection Mode | Mass spectrometry technique for selective quantification. | Multiple Reaction Monitoring (MRM) | chemicalbook.comresearchgate.net |
| MRM Transition (Berbamine) | Specific precursor ion to product ion mass-to-charge ratio monitored. | m/z 305.2 → 566.3 | chemicalbook.comresearchgate.net |
| Linear Range (in serum/plasma) | The concentration range over which the method is accurate and precise. | 1 - 1000 ng/mL or 8 - 3200 ng/mL | chemicalbook.comresearchgate.net |
| Lower Limit of Quantification (LLOQ) | The lowest concentration that can be reliably quantified. | 1 ng/mL | researchgate.net |
Mass Spectrometry (MS): MS is fundamental for determining the molecular weight of a compound and can provide structural clues through fragmentation analysis. jlu.edu.cn Electrospray ionization (ESI) is a soft ionization technique commonly used to generate intact molecular ions of compounds like berbamine for mass analysis. nih.gov By analyzing the fragmentation patterns produced in tandem MS (MS/MS), researchers can deduce the connectivity of different parts of the molecule. researchgate.net
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is arguably the most powerful tool for elucidating the complete structure of organic molecules. researchgate.net Techniques like ¹H NMR provide information about the chemical environment of hydrogen atoms, while ¹³C NMR details the carbon skeleton. researchgate.net Advanced 2D NMR experiments (such as COSY, HSQC, and HMBC) are used to establish correlations between atoms, allowing for the piecing together of the entire molecular structure. researchgate.netresearchgate.net While comprehensive, publicly available NMR data specifically for this compound is limited, some sources indicate its availability. chemicalbook.com Conversely, other reports suggest that the structure of this compound may not be suitable for certain types of NMR analysis, such as ¹H NMR.
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule. youtube.com The absorption of infrared radiation at specific frequencies corresponds to the vibrations (stretching, bending) of particular bonds, such as O-H (hydroxyl), C-H (alkyl), C=C (aromatic), and C-O (ether) bonds, which are all present in the berbamine structure. youtube.com
Computational and In Silico Approaches
Computational methods, including molecular docking and virtual screening, are increasingly used to predict and analyze the interactions between small molecules like this compound and their biological targets, guiding further experimental research.
Molecular docking is a computational technique that predicts the preferred orientation of one molecule when bound to a second to form a stable complex. drugbank.com It is widely used to understand the potential binding modes of a ligand, such as berbamine, within the active site of a protein. jlu.edu.cn Virtual screening involves the use of computational methods to screen large libraries of compounds to identify those that are most likely to bind to a drug target. mdpi.com
In recent studies, molecular docking has been employed to investigate the interaction of berbamine with various protein targets. For instance, docking analyses suggested that berbamine hydrochloride could bind to the post-fusion core of the SARS-CoV-2 S2 subunit, potentially inhibiting viral entry by blocking membrane fusion. jlu.edu.cn These simulations are typically performed using software like AutoDock Vina. jlu.edu.cnresearchgate.net The 3D structures of the ligand (berbamine) and the target protein are obtained from databases such as ZINC and the Protein Data Bank (PDB), respectively. jlu.edu.cnresearchgate.net The results of these simulations provide insights into the binding affinity (often expressed as a docking score in kcal/mol) and the specific amino acid residues involved in the interaction. jlu.edu.cn
| Compound | Protein Target | Docking Software | Key Findings/Predicted Interaction | Source |
|---|---|---|---|---|
| Berbamine hydrochloride | SARS-CoV-2 S2 subunit (post-fusion core) | AutoDock Vina | Predicted to bind to the S2 subunit, implying a potential mechanism for inhibiting viral membrane fusion. | jlu.edu.cn |
| Berbamine | (GGA)8 G-quadruplex DNA | Autodock4 | Interacted with the G-quadruplex via hydrogen bonding and van der Waals forces at a lateral groove. | nih.gov |
| Berbamine-benzothiazole derivatives | Influenza Neuraminidase (NA) | AutoDock Vina | Derivatives showed significant binding energies, suggesting interaction with active site residues similar to oseltamivir. | drugbank.com |
Combination Therapies and Advanced Delivery Systems Preclinical Research
Synergistic Effects with Chemotherapeutic Agents
Preclinical studies have shown that berbamine (B205283) can work synergistically with several chemotherapeutic agents, enhancing their antitumor effects and potentially allowing for reduced dosages, which could minimize toxicity. This synergy has been observed across various cancer types.
In breast cancer models, combining berbamine dihydrochloride (B599025) with doxorubicin (B1662922) has been shown to synergistically enhance the efficacy of the doxorubicin treatment in both in vitro and in vivo settings sc.edu. This combination leads to increased G2/M cell cycle arrest and can help reverse multidrug resistance in doxorubicin-resistant breast cancer cells (MCF-7/ADR) zju.edu.cn. The mechanism involves the attenuated expression of cdc2/p34 and vascular endothelial growth factor (VEGF) zju.edu.cn.
For gastric cancer, the co-administration of paclitaxel (B517696) and berbamine within a nanoparticle delivery system exhibited a superior antitumor effect compared to the free drugs. This combination was effective in delaying tumor growth in vivo nih.gov. In prostate cancer, berbamine has been found to enhance the antitumor effect of cabazitaxel, a second-line chemotherapeutic agent nih.govuni-muenchen.de.
Furthermore, berbamine has been reported to augment the apoptotic ability of chemotherapeutic agents like carmofur (B1668449) zju.edu.cn. In pancreatic cancer, which often develops resistance to gemcitabine, berbamine has shown potential in overcoming this issue and enhancing the inhibitory effects on cancer cells researchgate.net.
| Chemotherapeutic Agent | Cancer Type | Observed Synergistic Effect | Reference |
|---|---|---|---|
| Doxorubicin | Breast Cancer | Enhanced treatment efficacy in vitro and in vivo; increased G2/M arrest. | sc.eduzju.edu.cn |
| Paclitaxel | Gastric Cancer | Superior antitumor effect and delayed tumor growth when co-loaded in nanoparticles. | nih.gov |
| Cabazitaxel | Prostate Cancer | Enhanced antitumor effect. | nih.govuni-muenchen.de |
| Carmofur | General | Markedly enhanced apoptotic ability. | zju.edu.cn |
| Gemcitabine | Pancreatic Cancer | Potential to overcome drug resistance and enhance cell inhibition. | researchgate.net |
Strategies for Overcoming Drug Resistance
A significant challenge in cancer chemotherapy is the development of multidrug resistance (MDR). Berbamine has been investigated for its ability to reverse this resistance through various mechanisms.
In advanced prostate cancer, berbamine has been shown to re-sensitize cabazitaxel-resistant cells to the drug nih.govuni-muenchen.de. This effect is achieved by inhibiting key proteins involved in drug resistance and cancer stem cell survival, such as ABCG2, CXCR4, IGF2BP1, and p-STAT3 nih.gov. The mechanism involves the modulation of microRNAs, specifically by enhancing the expression of the let-7 miRNA family and miR-26b, which in turn influence downstream targets nih.gov.
In adriamycin-resistant leukemia cells (K562/Adr), berbamine has been found to inhibit cell growth, induce apoptosis, and, crucially, reduce the mRNA and protein expression of the MDR1 gene researchgate.net. The MDR1 gene encodes for P-glycoprotein (P-gp), a major efflux pump that expels chemotherapeutic drugs from cancer cells. By downregulating MDR1, berbamine increases the intracellular concentration of drugs like adriamycin, restoring their effectiveness researchgate.net. Studies on human erythroleukemic K562/A02 cells also confirmed that berbamine can reverse P-gp-associated MDR researchgate.net.
| Resistant Cancer Cell Line | Chemotherapeutic Agent | Mechanism of Resistance Reversal | Reference |
|---|---|---|---|
| Cabazitaxel-resistant Prostate Cancer (CabaR-DU145) | Cabazitaxel | Inhibition of ABCG2, CXCR4, IGF2BP1, and p-STAT3; enhancement of exosomal let-7 and miR-26b. | nih.govuni-muenchen.de |
| Adriamycin-resistant Leukemia (K562/Adr) | Adriamycin | Reduced mRNA and protein expression of the MDR1 gene. | researchgate.net |
| Adriamycin-resistant Breast Cancer (MCF-7/ADR) | Doxorubicin | Decreased expression of anti-apoptotic proteins like P-gp. | zju.edu.cnresearchgate.net |
Nanoparticle-Based Drug Delivery Systems
To improve the therapeutic potential of berbamine and its combinations, researchers have explored advanced drug delivery systems. Nanoparticles offer several advantages, including improved drug stability, enhanced permeability and retention (EPR) effect in tumors, and the potential for targeted delivery, which can increase efficacy while reducing systemic side effects frontiersin.orgworldbrainmapping.org.
A notable example is the use of core-shell nanoparticles prepared from the block copolymer methoxy (B1213986) poly(ethylene glycol)-polycaprolactone (mPEG-PCL) to co-deliver paclitaxel and berbamine nih.gov. This formulation demonstrated high encapsulation efficiency for both drugs and a sustained in vitro release profile nih.gov. When administered intratumorally in a gastric cancer model, these dual-loaded nanoparticles showed a superior antitumor effect compared to the administration of the free drugs, highlighting the potential of this delivery system for clinical applications nih.govresearchgate.net.
While much of the broader research into nanoparticle delivery for this class of compounds has focused on the related molecule berberine (B55584), these studies provide a framework for developing berbamine-specific nanocarriers. Systems being explored for berberine include chitosan-based nanoparticles, magnetic nanoparticles, and lipid nanoparticles, which aim to improve bioavailability and target tumor cells more effectively nih.gov. These approaches could potentially be adapted for berbamine delivery.
Combinations with Other Natural Products
The synergistic potential of berbamine extends to combinations with other natural compounds. This approach, often termed "combination of natural ingredients," aims to leverage different mechanisms of action to achieve a greater therapeutic effect and potentially reduce toxicity mdpi.com.
Preclinical research has investigated the combined effects of berberine, a compound structurally related to berbamine, with other natural products. For instance, a synergistic inhibitory effect on breast cancer cell growth was observed when combining berberine with curcumin (B1669340) nih.gov. Another study demonstrated that combining berberine with evodiamine (B1670323) exhibited suppressive effects on multiple cancer cell lines, including colorectal cancer researchgate.net.
Specifically for berbamine, research into combinations with other natural products is an emerging area. One study explored encapsulating berberine hydrochloride and matrine (B1676216) into liposomes, a type of nanoparticle mdpi.com. The results indicated that the combination of these two natural compounds, particularly when delivered via a liposomal system, could enhance the anti-tumor effect compared to the single agents alone mdpi.com. This suggests that combining natural products within an advanced delivery system is a promising strategy.
Emerging Research Directions and Future Perspectives
Epigenetic Regulation by Berbamine (B205283) Dihydrochloride (B599025)
Recent investigations have begun to shed light on the role of Berbamine dihydrochloride in the realm of epigenetics, which involves modifications to DNA and histone proteins that regulate gene expression without altering the DNA sequence itself. A key finding in this area is the compound's ability to modulate the activity of epigenetic "reader" proteins.
Notably, research in gastric cancer has demonstrated that Berbamine can inactivate the Bromodomain and Extra-Terminal domain (BET) protein BRD4. nih.gov BRD4 is an epigenetic reader that recognizes acetylated lysine (B10760008) residues on histone proteins, a key mark for active gene transcription. nih.gov By binding to these acetylated histones, BRD4 recruits transcriptional machinery to specific gene locations, including potent oncogenes like c-MYC. nih.gov Berbamine has been shown to suppress the growth of gastric cancer cells by specifically inactivating this BRD4/c-MYC signaling pathway. nih.gov This finding suggests a significant, albeit indirect, role in modulating the epigenetic landscape of cancer cells, positioning Berbamine as a compound of interest for epigenetic-based therapies.
While direct actions on histone-modifying enzymes or DNA methylation patterns by Berbamine are still under investigation, its established impact on a critical histone reader protein opens a promising avenue for future research into its broader epigenetic functions.
Potential for Host-Directed Antiviral Therapies
This compound is emerging as a potent agent in the field of host-directed antiviral therapy, a strategy that targets host cell factors essential for viral replication rather than the virus itself. This approach offers the potential for broad-spectrum activity and a higher barrier to the development of drug resistance. researchgate.net
Research has highlighted two primary host-directed mechanisms:
Inhibition of Autophagy: Studies on SARS-CoV-2 have shown that this compound can block autophagy, a cellular recycling process that some viruses hijack for their own replication and dissemination. researchgate.net By preventing the autophagic process, Berbamine robustly inhibits SARS-CoV-2 infection in intestinal epithelial cells. researchgate.net This mechanism has proven effective against multiple SARS-CoV-2 variants, including Omicron subvariants BA.2 and BA.5, demonstrating its potential as a pan-antiviral agent. researchgate.net
Blocking Viral Entry: this compound interferes with the entry of viruses into host cells. It has been shown to potently inhibit SARS-CoV-2 infection by blocking the spike (S) protein-mediated membrane fusion between the virus and the host cell. researchgate.netbohrium.com Molecular docking studies suggest it may bind to the S2 subunit of the spike protein, which is critical for this fusion process. researchgate.netbohrium.com This inhibitory effect on viral entry has also been observed with other viruses, including Influenza A Virus and the African Swine Fever Virus (ASFV). biorxiv.orgyoutube.com In the case of ASFV, Berbamine was verified to block the early stages of infection. youtube.com
These findings underscore the compound's potential to thwart viral infections by interfering with essential host pathways and viral entry mechanisms.
Table 1: Antiviral Activity of this compound
| Virus | Proposed Mechanism of Action | Cell/System Studied | Reference |
|---|---|---|---|
| SARS-CoV-2 | Inhibition of host cell autophagy flux via a BNIP3-dependent mechanism. | Human intestinal epithelial cells | researchgate.net |
| SARS-CoV-2 | Blocks spike (S) protein-mediated membrane fusion required for viral entry. | Vero E6, BHK cells | researchgate.netbohrium.com |
| Influenza A Virus (IAV) | Inhibits viral binding and entry at an early stage of infection. | RAW 264.7, A549 cells | biorxiv.org |
| African Swine Fever Virus (ASFV) | Blocks the early stage of viral infection. | Porcine alveolar macrophages (PAMs) | youtube.com |
Role in Modulating Tumor Microenvironment and Immune Evasion
A significant area of emerging research is the ability of this compound to counteract tumor immune evasion, a primary mechanism by which cancer cells avoid destruction by the immune system. nih.govnih.gov The tumor microenvironment (TME) is a complex ecosystem that cancer cells manipulate to support their growth and suppress immune responses. kuleuven.be
Recent studies in melanoma have revealed that Berbamine hydrochloride can remodel the TME to favor an anti-tumor immune response. nih.govnih.gov The key mechanism identified is the inhibition of late-stage autophagy in melanoma cells. nih.govnih.gov
The process unfolds as follows:
Autophagy Inhibition: Berbamine disrupts the autophagic process by impairing the acidification of lysosomes, which are essential for the final degradation step in autophagy. nih.govnih.gov
Enhanced Antigen Presentation: The inhibition of autophagy leads to an increase in the expression of Major Histocompatibility Complex class I (MHC-I) molecules on the surface of melanoma cells. nih.govnih.gov MHC-I molecules are responsible for presenting tumor antigens to the immune system.
Improved T-Cell Recognition: With enhanced MHC-I presentation, tumor cells become more visible to the immune system, improving their recognition and subsequent elimination by cytotoxic CD8+ T cells. nih.govnih.gov
Increased T-Cell Infiltration: In vivo studies have confirmed that treatment with Berbamine not only suppresses melanoma tumor growth but also significantly increases the infiltration of CD8+ T cells into the tumor microenvironment. nih.gov
By overcoming a key mechanism of immune escape, this compound shows promise as a therapeutic agent that can render tumors more susceptible to immune-mediated destruction.
Table 2: Effect of this compound on the Melanoma Tumor Microenvironment
| Parameter | Effect of Berbamine Treatment | Mechanism | Outcome | Reference |
|---|---|---|---|---|
| Autophagy | Inhibition of late-stage autophagic flux | Impairment of lysosomal acidification | nih.govnih.gov | |
| MHC-I Expression | Increased | Enhanced antigen presentation | Improved tumor cell recognition by T cells | nih.govnih.gov |
| CD8+ T Cell Infiltration | Significantly increased | Recruitment and activation of cytotoxic T cells | Enhanced anti-tumor immune response | nih.gov |
| Tumor Growth | Suppressed | Mitigated tumor immune evasion | nih.gov |
Exploration of Novel Mechanisms Beyond Current Understanding
Beyond its roles in antiviral and anti-cancer immunity, this compound possesses a multifaceted mechanism of action, with research pointing to its influence on several other fundamental cellular pathways. The exploration of these novel mechanisms is crucial for understanding its full therapeutic potential.
Key areas of investigation include:
Calcium Channel Blockade: Berbamine is known to be a calcium channel blocker. By modulating intracellular calcium levels, it can influence a wide array of cellular processes, as calcium ions are critical second messengers in signal transduction. This activity may be linked to some of its antiviral effects, as certain viral infections are known to induce calcium release in host cells. researchgate.net
Inhibition of Kinase Pathways: The compound has been shown to interact with various molecular targets, including protein kinases that are critical for cell signaling. It has been observed to inhibit the activity of Bcr-Abl tyrosine kinase, which is a hallmark of chronic myeloid leukemia (CML). Furthermore, it has been reported to modulate other oncogenic signaling pathways, such as the JAK/STAT and CAMKII/c-Myc pathways, in different cancers.
Modulation of NF-κB Pathway: Berbamine is also recognized as an inhibitor of the Nuclear Factor-kappa B (NF-κB) pathway. The NF-κB pathway is a critical regulator of the immune response, inflammation, and cell survival, and its dysregulation is implicated in numerous diseases, including cancer.
The continued investigation into these and other signaling pathways will be essential for uncovering new therapeutic applications for this compound and for refining its use in clinical settings.
Q & A
Q. What are the primary molecular targets of berbamine dihydrochloride (BBDH) in cancer research, and how are they validated experimentally?
BBDH primarily targets Ca²⁺/calmodulin-dependent protein kinase II (CaMKII) and NF-κB. To validate these targets, researchers employ kinase inhibition assays (e.g., measuring Ki values via competitive binding experiments) and NF-κB luciferase reporter assays. For example, BBDH inhibits CaMKII with Ki values comparable to KN-93 (0.37 μM) and suppresses NF-κB activity, as shown in myeloma cells . Western blotting for downstream effectors like β-catenin (Wnt pathway) or caspase-3/9 (apoptosis) further confirms target engagement .
Q. How do researchers determine appropriate concentrations of BBDH for in vitro cytotoxicity studies?
IC50 values are established using dose-response curves across cancer cell lines. For instance, BBDH exhibits IC50 values of 3.84–8.17 μg/mL in KM3 myeloma cells (24–72 h) and 14 µM in HT-29 colon cancer cells. Normal cell controls (e.g., CDD-18Co or hematopoietic cells with IC50 >185 μg/mL) ensure selectivity. Researchers typically use MTT or CCK-8 assays with triplicate technical replicates and dose ranges spanning 0.1–100 μM .
Q. What experimental models are used to assess BBDH’s anti-tumor efficacy in vivo?
NOD/SCID mice xenografted with liver cancer cells are common models. Tumor volume is monitored post-BBDH treatment (e.g., 10 mg/kg intraperitoneal injections), followed by immunohistochemical analysis of apoptosis markers (cleaved caspase-3) and target proteins (CaMKII, β-catenin). Comparative studies with gemcitabine or other chemotherapeutics validate combinatorial effects .
Advanced Research Questions
Q. How can structural modifications of BBDH enhance its potency and selectivity?
Derivatives like O-4-(ethoxylbutyl)berbamine (EBB) show improved calmodulin inhibition (IC50 = 0.35 μM vs. 60 μM for BBDH). Rational design involves adding substituents to the bisbenzylisoquinoline core to optimize binding to CaMKII’s ATP pocket. Computational docking (e.g., AutoDock Vina) identifies key interactions, while SAR studies validate modifications using kinase profiling panels .
Q. What methodologies address discrepancies in BBDH’s IC50 values across cancer types?
Variability (e.g., 3.84 μg/mL in KM3 vs. 14 µM in HT-29) arises from cell-specific uptake or off-target effects. Researchers mitigate this by:
Q. How does BBDH’s multi-target activity (e.g., CaMKII, NF-κB, Wnt/β-catenin) complicate mechanistic studies?
To dissect pathways, researchers use siRNA knockdown (e.g., CaMKII-specific siRNA) or pharmacological inhibitors (e.g., KN-93 for CaMKII). Transcriptomic profiling (RNA-seq) post-BBDH treatment identifies differentially expressed genes, while co-immunoprecipitation reveals protein interaction networks. For example, BBDH downregulates survivin via p53 upregulation, independent of NF-κB .
Q. What strategies optimize BBDH’s bioavailability for preclinical testing?
Solubility challenges (105 mg/mL in DMSO) are addressed via nanoformulation (e.g., liposomes or PEGylated nanoparticles). Pharmacokinetic studies in rodents measure plasma half-life using LC-MS/MS. Co-administration with cytochrome P450 inhibitors (e.g., ketoconazole) can enhance systemic exposure .
Contradiction Analysis
- CaMKII vs. NF-κB Dominance : While BBDH’s anti-myeloma effects are NF-κB-dependent , its liver cancer activity relies on CaMKII inhibition . This divergence is resolved by tissue-specific pathway dominance, validated via CRISPR-Cas9 knockout models.
- Derivative Potency : EBB’s superior calmodulin inhibition (IC50 = 0.35 μM) vs. BBDH (60 μM) highlights the impact of alkoxy side chains on target affinity .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
